Cyclopentyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyloxycyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTLEXFFFSMRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143877 | |
| Record name | Cyclopentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10137-73-2 | |
| Record name | 1,1′-Oxybis[cyclopentane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPENTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI263IB62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPENTYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2823 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Process Development for Cyclopentyl Ethers
Established Industrial Synthesis Routes
The industrial production of cyclopentyl ethers relies on well-established chemical reactions that have been optimized for large-scale manufacturing. These methods are valued for their reliability and efficiency.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone of ether production in organic chemistry, and it is a viable route for preparing cyclopentyl ethers. wikipedia.org This method involves the reaction of a cyclopentoxide, formed from cyclopentanol (B49286), with an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org
This approach is versatile, allowing for the synthesis of both symmetrical and unsymmetrical ethers. For industrial applications, the process is often streamlined to handle large quantities and may involve high temperatures (around 300°C or higher) and weaker alkylating agents to improve efficiency and selectivity, particularly for aromatic ethers. wikipedia.org While a classic and straightforward method, it requires careful control of reaction conditions, such as the exclusion of moisture, to prevent side reactions.
One of the synthesis pathways for Cyclopentyl Methyl Ether (CPME) involves the Williamson synthesis using cyclopentanol and a methylating agent like methyl iodide. researchgate.net Similarly, (Cyclopentyloxymethyl)benzene can be synthesized by reacting a benzyl (B1604629) halide with cyclopentanol or its alkoxide in the presence of a base.
Acid-Catalyzed Addition of Alcohols to Cyclopentenes
A widely reported and industrially significant method for synthesizing cyclopentyl ethers is the acid-catalyzed addition of an alcohol to cyclopentene (B43876). wikimedia.org This reaction is a key pathway for the production of Cyclopentyl Methyl Ether (CPME), where methanol (B129727) is added to cyclopentene in the presence of an acidic catalyst. researchgate.netgoogle.com
This method is advantageous for its directness and has been the subject of optimization for industrial-scale production. The reaction is typically carried out using a solid acid catalyst, which simplifies the separation and purification process. icct.cz
Novel Catalytic Approaches to Cyclopentyl Ether Synthesis
Recent research has focused on developing more sustainable and efficient catalytic systems for this compound synthesis, with a particular emphasis on heterogeneous catalysts that can be easily recovered and reused.
Heterogeneous Catalysis for Etherification Reactions
Heterogeneous catalysis offers significant advantages in chemical manufacturing, including simplified product purification and catalyst recycling. beilstein-journals.org In the context of this compound synthesis, various solid acid catalysts have been investigated to improve reaction efficiency and environmental performance. researchgate.netmdpi.com
Zeolite-Catalyzed Production
Zeolites, which are microporous crystalline aluminosilicates, have emerged as highly effective catalysts for the synthesis of cyclopentyl ethers due to their strong acid sites and shape-selective properties. researchgate.net They are particularly promising for the gas-phase etherification of cyclopentanol with other alcohols. researchgate.neticct.cz
In the synthesis of Cyclopentyl Methyl Ether (CPME), ZSM-5 zeolites have demonstrated high selectivity and yield. researchgate.netresearchgate.net Research has shown that ZSM-5 catalysts with specific Si/Al ratios can achieve CPME selectivity of up to 83% and yields exceeding 80% in the gas-phase reaction of cyclopentanol and methanol. researchgate.netresearchgate.net The reaction mechanism over ZSM-5 has been identified as a Rideal-Eley type, where cyclopentanol adsorbs onto the acid sites of the zeolite. researchgate.net
The performance of zeolites is influenced by their structure and the ratio of silicon to aluminum. For instance, in the synthesis of cyclopentyl ethyl ether (CPEE) from ethanol (B145695) and cyclopentanol, the USY zeolite, a large-pore aluminosilicate, has been studied. icct.cz The reaction temperature and the Si/Al ratio of the USY zeolite were found to significantly affect the yield of CPEE. icct.cz An initial increase in temperature to 120°C improved the yield, but further increases led to a decline due to side reactions like cyclopentene formation and coke deposition. icct.cz
| Catalyst | Reactants | Product | Yield | Selectivity | Reference |
| ZSM-5 (Si/Al = 15-40) | Cyclopentanol, Methanol | Cyclopentyl Methyl Ether (CPME) | >80% | 83% | researchgate.netresearchgate.net |
| MFI zeolite | Cyclopentanol, Methanol | Cyclopentyl Methyl Ether (CPME) | 70% | - | researchgate.net |
| H-ZSM-5 | Cyclopentene, Methanol | Cyclopentyl Methyl Ether (CPME) | 12.3% | - | google.com |
| USY zeolite | Cyclopentanol, Ethanol | Cyclopentyl Ethyl Ether (CPEE) | Peaked at 120°C | - | icct.cz |
Strong Acid Ion Exchange Resin Catalysis
Strong acid ion-exchange resins are another class of heterogeneous catalysts that have been successfully employed in the synthesis of cyclopentyl ethers, particularly for the addition of alcohols to cyclopentene. google.comjst.go.jp These resins function as solid acid catalysts, facilitating the etherification reaction under milder conditions than some traditional methods. samyangtrilite.com
A patented method for producing Cyclopentyl Methyl Ether (CPME) utilizes a strong acid cation exchange resin in a fixed-bed reactor. google.com In this process, a gaseous mixture of cyclopentene and methanol is passed through the resin bed. The process parameters are carefully controlled, with a liquid hourly space velocity of 0.5-4.0 hr⁻¹, a system pressure of 0.01-0.10 MPa, and a feeding temperature of 75-90°C. google.com A key aspect of this method is the ability to regenerate the catalyst when its activity decreases, which prolongs its service life and makes the process suitable for industrial operation. google.com
Research has also investigated the deactivation mechanism of these resins. jst.go.jp It was found that diolefins present in the cyclopentene feedstock can contribute to the formation of substances that deactivate the catalyst. jst.go.jp By using a feedstock with no C5 diolefins, the deactivation of the catalytic activity was significantly suppressed. jst.go.jp
| Catalyst | Reactants | Key Process Parameters | Cyclopentene Conversion | Reference |
| Strong Acid Cation Exchange Resin | Cyclopentene, Methanol | T: 75-90°C, P: 0.01-0.10 MPa, LHSV: 0.5-4.0 hr⁻¹ | Decreases over time, regeneration implemented | google.com |
| Strong Acid Ion Exchange Resin | Cyclopentene, Methanol | Gas Phase | Activity decreases with time due to C5 diolefins | jst.go.jp |
Gas-Phase Catalytic Reactions
The synthesis of cyclopentyl ethers, particularly cyclopentyl methyl ether (CPME), through gas-phase catalytic reactions represents a promising avenue for large-scale and continuous production. Research has focused on the etherification of bio-based alcohols and the addition of alcohols to olefins using various solid acid catalysts.
One notable method is the zeolite-catalyzed, one-step synthesis of CPME from the gas-phase reaction of cyclopentanol and methanol. researchgate.net In a study investigating different zeolite structures, commercial ZSM-5 catalysts, which feature a 2D system of intersecting channels, were found to be significantly more selective for CPME compared to other medium-pore (FER, MCM-22) and large-pore (BEA, MOR, USY) zeolites. researchgate.net Using ZSM-5 catalysts with Si/Al ratios between 15 and 40, CPME was produced with a high selectivity of 83% and a yield exceeding 80%. researchgate.net Further investigation into the reaction mechanism via FTIR studies of reactant adsorption suggested a Rideal-Eley mechanism, where cyclopentanol is adsorbed on the acid sites of the zeolite catalyst. researchgate.net
Another gas-phase approach involves the reaction of cyclopentene with methanol. The use of a strong acid ion exchange resin as a catalyst has been studied for this process in a continuous gas-phase system. jst.go.jp However, a key challenge identified in this process was the deactivation of the catalyst over time. jst.go.jp Analysis revealed that C5 diolefins, present as impurities in the feedstock, were responsible for forming substances that deactivated the catalyst. jst.go.jp When the reaction was conducted using a feedstock free of these C5 diolefins, the deactivation of the catalyst was significantly suppressed. jst.go.jp
Table 1: Summary of Gas-Phase Catalytic Synthesis of Cyclopentyl Methyl Ether (CPME)
| Reactants | Catalyst | Key Findings | Reference |
|---|---|---|---|
| Cyclopentanol + Methanol | ZSM-5 Zeolite | Achieved >80% yield and 83% selectivity for CPME. The reaction follows a Rideal-Eley mechanism. researchgate.net | researchgate.net |
| Cyclopentene + Methanol | Strong Acid Ion Exchange Resin | Catalyst deactivation was observed due to C5 diolefin impurities in the feedstock. jst.go.jp | jst.go.jp |
Biogenic Production Strategies and Sustainable Feedstocks
While cyclopentyl ethers are currently produced from petrochemical sources, significant interest exists in developing biogenic production routes to align with sustainable chemistry principles. researchgate.netcsic.esnih.gov These strategies focus on using renewable feedstocks and biocatalytic transformations.
Envisioned Biocatalytic Transformations
The biogenic production of cyclopentyl ethers can be envisioned through various biocatalytic pathways. researchgate.netnih.gov Although direct enzymatic synthesis of this compound from biomass is still a developing area, existing biocatalytic processes provide a model for future strategies. For instance, the use of enzymes in the synthesis of other compounds showcases the potential for biocatalysis in this field. rsc.org
One conceptual approach involves the enzymatic transformation of bio-based cyclic ketones. Baeyer-Villiger monooxygenases (BVMOs), for example, are used as enzymatic catalysts for the synthesis of lactones from cyclic ketones, such as the conversion of cyclohexanone (B45756) to caprolactone. rsc.org A similar biocatalytic transformation could theoretically be applied to cyclopentanone (B42830) to produce corresponding lactones, which could then be further processed. The use of CPME as a solvent for biocatalytic reactions has been explored, highlighting its compatibility with enzymatic systems, which is a promising characteristic for integrated bioproduction processes. researchgate.netrsc.org
Derivation from Bio-based Cyclopentanol and Cyclopentanone Precursors
A key aspect of sustainable this compound production is the derivation of its precursors, cyclopentanol and cyclopentanone, from renewable, bio-based sources. researchgate.netcsic.esnih.gov It is envisaged that these precursors can be sourced from the conversion of biomass. researchgate.net Specifically, cyclopentanol and cyclopentanone can be derived from furfural (B47365) or bio-based adipic acid. researchgate.netcsic.esnih.gov Furfural is a platform chemical produced from lignocellulosic biomass, while adipic acid can also be produced through fermentation routes. This ability to synthesize the necessary precursors from renewable feedstocks is critical for establishing a fully biogenic and sustainable production life cycle for cyclopentyl ethers. researchgate.net
Process Engineering and Reaction Mixture Separation Studies
The design of efficient separation processes is crucial for the industrial production of this compound. This requires a thorough understanding of the thermophysical properties of mixtures containing the compound, such as vapor-liquid equilibrium and interfacial tension.
Vapor-Liquid Equilibrium (VLE) Analysis and Modeling
Vapor-liquid equilibrium data is fundamental for designing distillation processes to separate and purify this compound from reaction mixtures.
Studies have been conducted to measure and model the VLE of binary systems containing CPME. For the binary system of CPME and cyclopentanol, isobaric VLE data were generated at five different pressures ranging from 71.50 to 101.79 kPa. figshare.comacs.org The experimental data were successfully correlated using thermodynamic models such as the Wilson, Non-Random Two-Liquid (NRTL), and Universal Quasi-Chemical (UNIQUAC) models. figshare.comacs.org It was found that the NRTL and UNIQUAC models provided a better fit to the experimental data than the Wilson model. figshare.com The vapor pressures of the pure components were also correlated using the Antoine equation. acs.org
For the binary system of ethanol and CPME, VLE data were measured at isobaric conditions of 50, 75, and 94 kPa. acs.org This system exhibits a positive deviation from Raoult's law and forms a minimum temperature azeotrope across the entire pressure range studied. acs.org The VLE data for this mixture were also well-correlated by the Wilson, NRTL, and UNIQUAC activity coefficient models. acs.org VLE data for the CPME and acetic acid system have also been investigated, with predictions made using the UNIFAC and modified UNIFAC Dortmund methods. isca.me An experimental study at atmospheric pressure found no azeotropic behavior for this system and concluded the Wilson model provided better predictions than the NRTL and UNIQUAC models. researchgate.net
Table 2: Antoine Equation Constants for Pure CPME and Cyclopentanol ln(P/kPa) = A – B/(T/K + C)
| Component | A | B | C | Reference |
|---|---|---|---|---|
| Cyclopentyl methyl ether (CPME) | 9.3623 | 3182.2 | -60.67 | acs.org |
| Cyclopentanol | 9.7011 | 3391.1 | -90.81 | acs.org |
Interfacial Tension (IFT) Characterization
Interfacial tension is a key property for designing liquid-liquid extraction processes. Experimental data for the IFT of binary mixtures involving CPME have been reported. For the ethanol + CPME binary system, IFT was measured at an isothermal condition of 298.15 K across the entire range of mole fractions. acs.org The results show a positive deviation from linear behavior. acs.org
The IFT of pure CPME has also been measured over a temperature range from 298 K to 353 K. acs.org This data is essential for accurately modeling separation equipment where temperature gradients exist.
Table 3: Interfacial Tension (σ) of Pure Cyclopentyl Methyl Ether (CPME) at Different Temperatures
| Temperature (K) | Interfacial Tension (mN·m⁻¹) | Reference |
|---|---|---|
| 298.15 | 23.15 | acs.org |
| 313.15 | 21.43 | acs.org |
| 333.15 | 19.22 | acs.org |
| 353.15 | 17.02 | acs.org |
Design and Optimization of Separation Trains for Efficient Product Isolation
The efficient isolation of cyclopentyl methyl ether (CPME) from the reaction mixture is a critical step in its production, presenting significant challenges due to the presence of multiple components and azeotropes. The design and optimization of the separation train are paramount for achieving high product purity while minimizing energy consumption and environmental impact.
Initial designs for the separation of CPME, particularly from renewable feedstocks, involve a multi-step process to handle a complex reactor effluent. A typical effluent stream contains the CPME product, unreacted starting materials like cyclopentanol and methanol, water, and byproducts such as dimethyl ether (DME) and dithis compound. mdpi.comsciforum.net A feasible separation sequence often begins with cooling the reactor effluent, which leads to the formation of two liquid phases (an aqueous and an organic phase) and a gaseous stream. mdpi.comsciforum.net
The separation process involves several key unit operations:
Phase Separation: The cooled reactor effluent naturally separates into an organic phase rich in CPME and an aqueous phase containing most of the unreacted methanol and water. A gaseous stream, primarily containing volatile byproducts like DME, is also separated. mdpi.comsciforum.net
Extraction: Water is often added to the cooled effluent to enhance the formation of the aqueous phase and improve the extraction of water-soluble components from the organic phase. mdpi.com
Rectification: Multiple distillation (rectification) columns are required to purify the streams. This includes columns to separate DME from the vapor phase, recover methanol from the aqueous phase for recycling, and purify the final CPME product from other organic components. mdpi.comresearchgate.net
Simulations using process modeling software like Aspen Plus have been instrumental in designing and assessing these separation trains. mdpi.comresearchgate.net For a production capacity of 100 kg/h of CPME, an initial design without heat integration was estimated to have a total heating duty of 787 kW and a cooling duty of 614 kW. mdpi.comsciforum.net This high energy consumption, translating to 28.3 GJ per ton of CPME, is considered economically and environmentally unsustainable, representing a large fraction of the product's chemical energy content. mdpi.comresearchgate.net
Optimization strategies are crucial to enhance the process's feasibility. Key areas of optimization include:
Heat Integration: Implementing heat exchangers to use the heat from hot process streams to preheat cold streams can significantly reduce external heating and cooling demands. Process optimization and heat integration have been shown to lower energy consumption by over 50%. researchgate.net
Process Intensification: Techniques like reactive extractive distillation and the use of dividing-wall columns are being explored to combine reaction and separation steps, potentially reducing capital costs and energy use. researchgate.net
Azeotrope Separation: The process must handle various azeotropes, such as the minimum-boiling azeotrope formed between acetone (B3395972) and methanol in some synthesis routes. researchgate.net Extractive distillation, using a suitable solvent to alter the relative volatilities of the components, is a common strategy. researchgate.net
The table below outlines a simulated design for the rectification columns in a CPME separation train.
| Column ID | Purpose | Number of Theoretical Plates | Feed Plate Location | Reflux Ratio | Heating Duty (kW) | Cooling Duty (kW) |
| D1 | DME Separation | 20 | 10 | 1.5 | 67.2 | 64.9 |
| D2 | Methanol Recovery | 30 | 15 | 1.2 | 525.0 | 412.0 |
| D3 | Water Removal | 15 | 8 | 0.8 | 65.1 | 54.3 |
| D4 | CPME Purification | 25 | 13 | 1.0 | 129.7 | 82.8 |
| Data derived from process simulations for a 100 kg/h CPME production capacity. researchgate.net |
Despite optimization, the economic viability of producing CPME from certain renewable routes remains challenging, largely due to poor reactor selectivity and the need for a significant excess of methanol. researchgate.net Further research is focused on improving reaction conditions to reduce byproduct formation, thereby simplifying the separation process. mdpi.comresearchgate.net
Solvent Recovery and Recycling Methodologies
CPME itself possesses several properties that facilitate its recovery and recycling. zeon.co.jp Its high hydrophobicity and low miscibility with water (1.1 g/100 g at 23°C) allow for straightforward separation from aqueous phases, leading to high recovery rates, often exceeding 90-95%. nih.govmanufacturingchemist.comzeon.co.jp This characteristic simplifies not only its recovery post-reaction but also its use as an extraction solvent, potentially reducing the need for additional solvents in the process. manufacturingchemist.com
Commonly employed solvent recovery technologies applicable to this compound production include:
Distillation: This is the most prevalent method for recycling solvents in the chemical industry. solventwasher.comcondorchem.com By exploiting differences in boiling points, distillation can effectively separate solvents from reaction mixtures and impurities. For CPME, its relatively low heat of vaporization is an advantage, saving energy during distillation and recovery cycles. zeon.co.jpmanufacturingchemist.com Fractional distillation is used to separate multi-component solvent mixtures. oc-praktikum.de Rotary evaporators are often used for solvent recovery at a laboratory scale, operating under reduced pressure to lower the solvent's boiling point. quora.com
Membrane Separation: Techniques like organic solvent nanofiltration (OSN) offer an energy-efficient alternative to distillation. solventwasher.comcondorchem.com These membranes are chemically resistant to various organic solvents, including ethers, and can separate molecules at low temperatures, which is particularly useful for thermally sensitive compounds. condorchem.com
Adsorption: Using adsorbents like activated carbon or polymeric resins, solvents can be captured from process streams. solventwasher.comcondorchem.com The solvent is later recovered by a desorption step, often using nitrogen gas. condorchem.com
Azeotropic Distillation: CPME forms an azeotrope with water (84% CPME / 16% water, boiling at 83°C), a property that can be leveraged for efficient water removal from the solvent. manufacturingchemist.comzeon.co.jp This simplifies the drying process for the recycled solvent. manufacturingchemist.com
The table below summarizes key properties of CPME relevant to its recovery and compares them to other common ether solvents.
| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (B95107) (THF) | Methyl tert-Butyl Ether (MTBE) | Significance for Recovery |
| Boiling Point (°C) | 106 | 66 | 55 | Higher boiling point allows for easier separation from more volatile impurities. zeon.co.jp |
| Solubility in Water ( g/100g ) | 1.1 | Miscible | 4.8 | Low water solubility enables simple phase separation and high recovery from aqueous streams. zeon.co.jpnih.gov |
| Heat of Vaporization (kJ/mol) | 33.9 | 32.2 | 30.1 | Lower heat of vaporization reduces energy required for distillation. zeon.co.jpmanufacturingchemist.com |
| Azeotrope with Water (% w/w) | 84% CPME / 16% H₂O | No | No | Formation of an azeotrope facilitates dehydration of the solvent. manufacturingchemist.com |
| Data sourced from corporate technical documents and chemical literature. zeon.co.jpmanufacturingchemist.com |
Mechanistic Investigations and Reaction Kinetics of Cyclopentyl Ether Mediated Processes
Elucidation of Reaction Pathways and Rate Laws
The elucidation of reaction pathways and the determination of rate laws are fundamental to understanding how cyclopentyl ether influences chemical reactions. This section explores the mechanisms of key reactions occurring in this ethereal medium.
Formation Mechanisms of Organometallic Reagents in Ethereal Media
Ethereal solvents like cyclopentyl methyl ether (CPME) are crucial for the formation of Grignard reagents. researchgate.net The solvent molecules stabilize the organometallic species through complexation. libretexts.org The formation of Grignard reagents (RMgX) from magnesium metal and an organic halide (RX) in an ether solvent is a complex process that can involve radical intermediates. unp.edu.ar The reaction kinetics can be significantly influenced by the solvent. For instance, replacing diethyl ether with toluene (B28343) in reactions involving alkoxysilanes can accelerate the reaction, a phenomenon attributed to the replacement of a donor solvent molecule at the magnesium center by the silane, followed by rearrangement through a four-center transition state. researchgate.netkirj.ee
Systematic studies on Grignard reactions in CPME have shown it to be a stable and efficient solvent. researchgate.net The stability of CPME under Grignard conditions allows for its effective recycling without compromising reaction yields. researchgate.net The Schlenk equilibrium, which describes the various species present in a Grignard solution, is also relevant in this compound-based systems. msu.edu
Kinetics of Low-Temperature Oxidation Reactions Involving Cyclopentyl Radicals
The low-temperature oxidation of cyclic alkanes like cyclopentane (B165970), which leads to the formation of cyclopentyl radicals, is critical in combustion chemistry. ecm2015.hu The reaction of cyclopentyl radicals with molecular oxygen (O₂) is a key process that governs the subsequent reaction pathways. osti.govacs.org These pathways include the formation of cyclopentylperoxy radicals (ROO•), which can then isomerize to hydroperoxyalkyl radicals (•QOOH) or eliminate a hydroperoxyl radical (HO₂) to form cyclopentene (B43876). osti.govresearchgate.net
The balance between these competing pathways is highly dependent on temperature, pressure, and oxygen concentration. osti.gov Detailed kinetic models have been developed to describe these complex reaction networks. osti.gov For example, the oxidation of cyclopentane has been studied in jet-stirred reactors, with species profiles being measured to validate and refine these models. osti.gov These studies have highlighted the importance of accurately describing the consumption pathways of intermediates derived from the cyclopentyl + O₂ reaction. osti.gov
Catalytic Reaction Mechanisms (e.g., Acetalization, Reductive Cleavage)
Cyclopentyl methyl ether (CPME) has emerged as a green solvent for various catalytic reactions due to its stability and favorable properties. nih.gov
Acetalization: Acetalization reactions, which are crucial for protecting carbonyl groups in organic synthesis, can be efficiently carried out in CPME. nih.govacs.org The use of ammonium (B1175870) salts as mild acid catalysts in CPME under Dean-Stark conditions allows for the effective formation of acetals from aldehydes and ketones with diols. cnr.itresearchgate.net The mechanism involves the protonation of the carbonyl group by the acid catalyst, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol. cnr.it
Reductive Cleavage: The cleavage of ethers is a significant reaction in organic synthesis. wikipedia.org In the context of cyclopentyl ethers, iridium-catalyzed reductive cleavage has been investigated. nsf.gov A proposed mechanism for the cleavage of ethers by bis(phosphine)iridium catalysts involves the transfer of a silylium (B1239981) ion from a cationic σ-silane complex to the ether, forming a silyloxonium ion. nsf.gov The subsequent C-O bond cleavage is considered the selectivity-determining step. nsf.gov Acid-catalyzed cleavage of ethers can proceed through either SN1 or SN2 mechanisms, depending on the structure of the ether. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group. masterorganicchemistry.com
Computational Chemistry Approaches to Reaction Mechanism Modeling
Computational chemistry provides powerful tools for investigating reaction mechanisms and kinetics at a molecular level. These methods complement experimental studies and offer detailed insights that are often difficult to obtain through experiments alone.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are widely used quantum chemical methods to study the reaction mechanisms involving this compound and its derivatives. numberanalytics.com These methods can be used to calculate the geometries of reactants, products, and transition states, as well as their corresponding energies. uwb.edu.pl
For instance, DFT calculations have been employed to investigate the mechanisms of 1,3-dipolar cycloaddition reactions, providing insights into whether the reaction proceeds through a stepwise radical-mediated pathway or a concerted mechanism. mdpi.com Similarly, the low-temperature oxidation of cyclopentane has been studied using high-level ab initio methods to calculate the potential energy surface for the reaction of cyclopentyl radicals with O₂. ecm2015.huresearchgate.net These calculations help in understanding the competition between different reaction channels, such as the formation of cyclic ethers and HO₂ elimination. ecm2015.hu
The table below presents a selection of computational studies on reactions involving cyclopentyl derivatives, highlighting the methods used and key findings.
| Reaction Studied | Computational Method | Key Findings |
| Low-temperature cyclopentane combustion | UCCSD(T)-F12b/cc-pVTZ-F12//M06-2X/6-311++G(d,p) | Traced reaction pathways of cyclopentyl + O₂ adduct to various products. ecm2015.hu |
| Unimolecular decomposition of cyclic alkyl radicals | CBS-QB3 | Calculated energy barriers and rate constants for C-C and C-H bond breaking. acs.org |
| Low-temperature oxidation of cyclopentanone (B42830) | UCCSD(T)-F12a/aug-cc-pVDZ//B3LYP/6-31+G(d,p) | Explored the combustion mechanism including O₂ addition and H-migration. acs.orgresearchgate.net |
| Radical-clock reactions | DFT and CBS-RAD | Investigated barriers for radical rearrangements, finding they are determined by enthalpy effects. researchgate.net |
Transition State Theory (TST) and Master Equation Analysis in Kinetic Studies
Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of elementary reactions. acs.orgacs.org It assumes that the reaction proceeds through a transition state that is in quasi-equilibrium with the reactants. By calculating the properties of the transition state, such as its energy and vibrational frequencies, the rate constant can be determined.
For more complex reaction systems, especially those involving multiple potential energy wells and pressure-dependent kinetics, Master Equation (ME) analysis is employed. ecm2015.huresearchgate.net The ME is a set of coupled differential equations that describe the time evolution of the populations of different energy levels of the reacting species. By solving the master equation, pressure- and temperature-dependent rate constants for various reaction channels can be obtained. ecm2015.hu
ME analysis has been crucial in understanding the low-temperature oxidation of cyclopentane. It allows for the detailed modeling of the reaction network, including the formally direct pathways that become significant at low pressures. ecm2015.hu The combination of high-level electronic structure calculations for the potential energy surface and ME analysis provides a comprehensive picture of the reaction kinetics. ecm2015.huresearchgate.net
The following table summarizes studies that have utilized TST and ME analysis for this compound-related reactions.
| Reaction System | Methodology | Key Outcomes |
| Cyclopentyl + O₂ reaction | Master Equation Analysis | Determined pressure- and temperature-dependent rate parameters for various reaction pathways. ecm2015.hu |
| Cyclopentane oxidation | Master Equation Modeling with Genetic Algorithm Optimization | Constrained rate coefficients for major reaction pathways against experimental data. researchgate.net |
| Unimolecular decomposition of cyclic alkyl radicals | Transition State Theory | Calculated high-pressure-limit rate constants and derived Arrhenius expressions. acs.org |
| Hydrogen abstraction from cyclopentane | Multi-structural Variational Transition State Theory | Calculated rate constants over a broad temperature range, including anharmonicity and tunneling effects. researchgate.net |
Stereochemical and Regiochemical Control in CPME-Based Reactions
The solvent medium can exert profound control over the stereochemical and regiochemical outcomes of a chemical reaction. Cyclopentyl methyl ether (CPME) has emerged as a valuable solvent in this context, often enhancing selectivity compared to traditional ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), dioxane, and 1,2-dimethoxyethane (B42094) (DME). wikipedia.org
Stereochemical Control:
The influence of the solvent on the three-dimensional arrangement of atoms in a product is a critical aspect of synthesis. In certain reactions, the choice of solvent, including CPME, can be a determining factor for stereoselectivity. For instance, the stereochemistry of potassium silyl (B83357) enolates (KSAs) is subtly dependent on the solvent, and achieving the desired E/Z configuration is crucial for subsequent diastereoselective and enantioselective bond-forming events. wikipedia.org Research has shown that CPME can promote higher E selectivity compared to other common ethereal solvents. wikipedia.org
A notable example of solvent-controlled diastereodivergence was observed in the synthesis of cyclopentyl boronic esters. researchgate.net While a reaction in THF produced one diastereomer with high selectivity, the addition of a protic co-solvent like 2,2,2-trifluoroethanol (B45653) (TFE) led to a complete inversion of diastereoselectivity, favoring the formation of the complementary diastereomer in near-quantitative yield. researchgate.net This remarkable solvent-induced switch allows access to different diastereomeric pairs from the same starting materials, highlighting the nuanced role of the reaction environment in directing stereochemical outcomes. researchgate.net General strategies for stereochemical control, such as the use of sulfonate esters (tosylates, mesylates), can also be employed in CPME, where the predictable inversion of configuration during SN2 reactions is a key feature.
Regiochemical Control:
Regioselectivity, the control over where a reaction occurs on a molecule, is another area where CPME has demonstrated significant advantages. nih.gov In the formation of silyl enol ethers from α-oxygen and α-nitrogen-substituted tert-butyl esters, using CPME as the solvent in conjunction with LDA-TMSCl at 0-5 °C allows for an efficient, practical, and highly regio- and stereoselective preparation of ketene (B1206846) trimethylsilyl (B98337) acetals. innospk.com
Similarly, in the regioselective desymmetrization of diaryltetrahydrofurans via directed ortho-lithiation, CPME has been shown to provide better yields and higher regioselectivity compared to diethyl ether. acs.org Impressively, reactions that were sluggish in Et₂O proceeded smoothly in CPME to furnish the desired ortho-functionalized products in high yields. acs.org
The influence of CPME extends to transition metal-catalyzed reactions. In the palladium-catalyzed cross-dehydrogenative coupling (CDC) of simple polyaromatic hydrocarbons, the use of low-polarity CPME resulted in higher yields compared to more polar solvents like N,N-dimethylformamide (DMF). researchgate.net Mechanistic studies revealed that the unique regioselectivity of this reaction is determined by the reductive elimination step, a fundamental step in the catalytic cycle. researchgate.net Furthermore, in the deprotonative cross-coupling of allylbenzenes with aryl bromides, a combination of a strong base and a palladium catalyst in CPME effectively controls both chemoselectivity and regioselectivity, leading to α-arylated products that are inaccessible via the common Heck pathway. lobachemie.com
The following table summarizes examples of reactions where CPME has been instrumental in achieving high selectivity.
| Reaction Type | Substrates | Reagents/Catalyst | Solvent System | Observed Selectivity | Reference |
|---|---|---|---|---|---|
| Silyl Enol Ether Formation | tert-butyl esters | LDA-TMSCl | CPME | High regio- and stereoselectivity | innospk.com |
| ortho-Lithiation | Diaryltetrahydrofurans | t-BuLi | CPME | Better yield and regioselectivity vs. Et₂O | acs.org |
| Cross-Dehydrogenative Coupling | Naphthalene, Pentafluorobenzene | Pd-catalyst | CPME | Higher yield and unique regioselectivity | researchgate.net |
| Boronic Ester Synthesis | Cyclic alkenyl boronate complex | Electrophiles | THF/TFE | Diastereodivergence (solvent-controlled) | researchgate.net |
| Deprotonative Cross-Coupling | Allylbenzenes, Aryl bromides | LiN(SiMe₃)₂/Pd-PCy₃ | CPME | High regioselectivity for α-arylation | lobachemie.com |
Investigations into Enhanced Chemical Stability under Diverse Reaction Conditions
A key advantage of Cyclopentyl methyl ether (CPME) as a process solvent is its remarkable chemical stability across a wide spectrum of reaction conditions, surpassing many traditional ethereal solvents. lobachemie.comresearchgate.net This stability contributes to its "green" credentials by allowing for easier process management and solvent recycling. researchgate.net
Stability under Acidic and Basic Conditions:
CPME exhibits exceptional stability in both acidic and basic media. wikipedia.orgnih.govmanufacturingchemist.com It is relatively stable even in the presence of concentrated sulfuric acid at room temperature and shows minimal decomposition with 62% H₂SO₄ at 40 °C. acs.org Commercially available solutions of 4 M HCl in CPME attest to its stability towards strong acids, allowing it to be used in reactions like the Pinner reaction without significant degradation. acs.orgmanufacturingchemist.com When heated with 18% HCl at 100 °C for 8 hours, decomposition is very sluggish due to the phase separation between the hydrophobic solvent and the aqueous acid. acs.org
The solvent's robustness extends to strongly basic conditions. Ethereal solvents are often incompatible with strong organolithium bases like n-butyllithium (n-BuLi), which can deprotonate THF, leading to ring-opening. researchgate.net In contrast, n-BuLi in CPME has a sufficient half-life even at 40 °C, making it a more reliable solvent for reactions involving such strong bases. researchgate.net It is also stable in the presence of strong bases like potassium hydroxide. manufacturingchemist.com
Stability in Organometallic and Redox Reactions:
CPME is a suitable solvent for a wide range of organometallic transformations. Systematic studies of Grignard reactions have shown that CPME is stable under the reaction conditions, and the solvent can be efficiently recycled. d-nb.infozeon.co.jp Its compatibility with Lewis acids and reagents like NaBH₄ and LiAlH₄ further broadens its utility. innospk.comlobachemie.com The stability of CPME allows for its use in various palladium-catalyzed coupling reactions, including Suzuki and Buchwald-Hartwig aminations. innospk.comlobachemie.com
The chemical stability of the α-C-H bond in CPME towards radical abstraction is greater than that of other ethers like THF or diisopropyl ether. researchgate.net This makes it a suitable medium for radical reactions, although slight degradation to products such as methyl pentanoate and cyclopentanone can occur under thermal radical conditions. researchgate.netzeon.co.jp Its stability to oxidation has been exploited in epoxidation reactions using hydrogen peroxide. researchgate.net However, in certain enzymatic reduction processes, enzyme stability in the presence of CPME was found to be poor. nih.gov
Low Peroxide Formation:
A significant safety and stability advantage of CPME is its low propensity to form explosive peroxides, a notorious issue with many ethers like THF, diethyl ether, and diisopropyl ether. acs.orgmanufacturingchemist.com The rate of peroxide formation in CPME when exposed to air is very sluggish and comparable to that of methyl tert-butyl ether (MTBE). manufacturingchemist.com Despite this low formation rate, commercial CPME is often supplied with an inhibitor like butylated hydroxytoluene (BHT) for enhanced safety. acs.org
The table below provides a summary of CPME's stability under various chemical environments.
| Condition Type | Specific Reagent/Condition | Observed Stability of CPME | Reference |
|---|---|---|---|
| Acidic | conc. H₂SO₄ (room temp) | Trace decomposition | acs.org |
| 4 M HCl in CPME | Stable, commercially available solution | acs.orgmanufacturingchemist.com | |
| 18% HCl (100 °C, 8h) | Very sluggish decomposition (two-phase) | acs.org | |
| Basic | n-BuLi (40 °C) | Sufficient half-life, more stable than THF | researchgate.net |
| Potassium Hydroxide (KOH) | Stable | manufacturingchemist.com | |
| Organometallic | Grignard Reagents | Stable, allows for solvent recycling | d-nb.infozeon.co.jp |
| Pd-Catalyzed Coupling | Suitable solvent for various couplings | innospk.comlobachemie.com | |
| Redox | Oxidation (H₂O₂), Metal Reductions (NaBH₄) | Stable and suitable solvent | researchgate.netinnospk.com |
| Radical | Thermal radical conditions (AIBN promoted) | Generally suitable, slight degradation observed | researchgate.netzeon.co.jp |
| Storage | Exposure to air | Very slow peroxide formation vs. THF/IPE | acs.orgmanufacturingchemist.com |
Applications of Cyclopentyl Methyl Ether Cpme in Advanced Organic Transformations
CPME as a Medium for Organometallic Chemistry
The ethereal nature of CPME makes it a suitable solvent for reactions involving polar organometallic species. researchgate.net Its stability towards strong bases and nucleophilic reagents, such as Grignard and organolithium reagents, is notably higher than that of THF and diethyl ether (Et2O). nih.gov
CPME is an effective solvent for the preparation and reaction of Grignard reagents. wikipedia.orgrmreagents.com A systematic study found that diisobutylaluminum hydride (DIBALH) is an excellent activator for the reductive magnesiation of aryl and alkyl bromides with magnesium metal in CPME, typically requiring heating to around 60 °C. nih.govd-nb.info This method allows for the preparation of numerous Grignard reagents as either homogeneous or heterogeneous solutions in CPME. d-nb.info
A key advantage of using CPME is its stability under Grignard reaction conditions, which allows for efficient recycling of the solvent without a significant drop in purity or reaction yield. d-nb.info Furthermore, some Grignard reagents prepared in CPME have shown stability for several months, offering a viable alternative to commercially available reagents in other solvents. d-nb.inforesearchgate.net
The utility of Grignard reactions in CPME has been demonstrated in the synthesis of important pharmaceutical compounds. For instance, the synthesis of tramadol hydrochloride, an analgesic, and tamoxifen, an anti-estrogenic drug, have been successfully achieved using Grignard reactions in this solvent. d-nb.inforesearchgate.net In the synthesis of a dipeptidyl peptidase-4 inhibitor, CPME was found to be highly beneficial for the addition of a benzyl (B1604629) Grignard reagent to an Ellmann's sulfinimine. nih.gov
Table 1: Comparison of Solvents for Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde
| Solvent | Yield (%) |
| CPME | 94 |
| THF | 95 |
| 2-MeTHF | 95 |
Data sourced from a systematic study on Grignard reactions in CPME. researchgate.net
CPME is a suitable medium for reactions involving highly reactive organolithium species due to its notable stability. nih.gov It is more stable than THF and diethyl ether towards reagents like n-butyllithium (n-BuLi). nih.gov This stability is crucial for reactions that require strong bases.
CPME has been effectively used for the regioselective lithiation and subsequent functionalization of molecules. For example, it serves as an efficient medium for the ortho-lithiation of 2,2-diaryltetrahydrofurans using t-butyllithium (tBuLi). nih.gov In these reactions, the THF moiety acts as a directing group for the metalation. The subsequent electrophilic quenching was found to be more efficient and selective in CPME compared to diethyl ether. nih.gov
The formation of optically active organolithium reagents has also been successfully carried out in CPME, leading to the preparation of enantiopure thioamides. nih.govresearchgate.net However, in some cases, the presence of a co-solvent is necessary. For the synthesis of tamoxifen, a challenging addition of a second organometallic reagent to a congested ketone intermediate is more effective with a highly nucleophilic organolithium reagent. This lithiation step required a mixture of CPME and THF (3.3:1 v/v) to achieve complete metalation and a high yield of 85%. nih.gov
Catalytic Reactions in CPME
The ability of a solvent to sustain a catalytic cycle without interference is crucial for catalysis. nih.gov CPME has proven to be a versatile solvent for various catalytic transformations, including those catalyzed by transition metals and organocatalysts. researchgate.net
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com CPME has been successfully employed as a solvent in several of these important reactions.
In the context of Suzuki-Miyaura cross-coupling, CPME has been used in palladium-catalyzed reactions. The use of specific ligands, such as CM-phos, has enabled the coupling of aryl/alkenyl tosylates and mesylates, expanding the scope of electrophiles beyond traditional aryl halides. orgsyn.org
For the Buchwald-Hartwig amination, a key reaction for C-N bond formation, CPME can be an effective solvent. ustc.edu.cn This reaction, which couples an aryl halide with an amine using a palladium catalyst, benefits from a stable and inert solvent medium. ustc.edu.cn The advances in this area have replaced harsh, traditional methods with milder, catalytic ones applicable to complex molecules. rsc.org
Denmark noted the beneficial effect of CPME in a highly selective iron-catalyzed cross-coupling of aryl Grignard reagents with secondary alkyl thioethers, presenting a sustainable method for C-C bond formation. nih.gov
CPME has been identified as a "greener" solvent alternative to commonly used polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) for the palladium-catalyzed direct arylation of heteroaromatics. nih.gov This reaction allows for the coupling of heteroaromatics with aryl halides without the need for pre-functionalization of the heterocycle.
Using CPME as the solvent, the direct 5-arylation of heterocycles such as thiazoles, thiophenes, and furans with aryl bromides can be achieved in moderate to high yields. nih.gov These reactions typically employ low catalyst loadings of 0.5-1 mol% of a palladium catalyst and are conducted at temperatures between 125-150 °C. nih.gov The use of substoichiometric amounts of pivalic acid can significantly accelerate these reactions. acs.org Microwave-assisted procedures in solvents like CPME can also offer rapid reaction times and low catalyst loadings. nih.gov
Table 2: Selected Examples of Palladium-Catalyzed Direct Arylation of Thiophene with Aryl Bromides in CPME
| Aryl Bromide | Product Yield (%) |
| 4-Bromotoluene | 85 |
| 4-Bromoanisole | 82 |
| 1-Bromo-4-(trifluoromethyl)benzene | 75 |
Yields are indicative and sourced from studies on direct arylation in greener solvents. nih.gov
CPME has also been shown to be a superior solvent for certain organocatalytic reactions. researchgate.net One notable example is the use of the phenyl sulfenate anion as a versatile organocatalyst for converting benzyl halides into symmetric trans-stilbenes. In this transformation, CPME proved to be more effective than other solvents like toluene (B28343), THF, and dioxane. nih.gov
The reaction mechanism involves the sulfenate anion acting as both an effective nucleophile and a good leaving group. Theoretical calculations, utilizing the conductor polarizable continuum model (CPCM) to account for the solvent effect of CPME, have validated the proposed mechanism. nih.gov
Acid-Catalyzed Syntheses (e.g., Acetalization, Pinner Reaction)
Cyclopentyl Methyl Ether's stability in the presence of Brønsted and Lewis acids makes it a highly suitable solvent for acid-catalyzed reactions. nih.gov This stability is a key advantage over other ether solvents like Tetrahydrofuran (B95107) (THF), which are more susceptible to degradation under acidic conditions. researchgate.netresearchgate.net
Acetalization: CPME has been effectively used as a solvent for the synthesis of acetals, particularly 1,3-dioxanes and 1,3-dioxolanes, from aldehydes and ketones. researchgate.net A significant advantage of using CPME is its ability to form a minimum-boiling-point heterogeneous azeotrope with water. wikipedia.orgresearchgate.net This property facilitates the removal of water under Dean-Stark conditions, driving the reaction equilibrium towards the formation of the acetal product. researchgate.netcnr.it Studies have shown that using CPME with environmentally friendly catalysts, such as ammonium (B1175870) salts (e.g., NH4Br), provides an efficient and more sustainable alternative to traditional solvent/catalyst systems like toluene/p-toluenesulfonic acid. researchgate.netcnr.it
Pinner Reaction: The classical Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether salt, has been significantly improved by using CPME as the solvent. tandfonline.comsemanticscholar.org Researchers have utilized a 4N solution of hydrogen chloride (HCl) in CPME for this transformation. tandfonline.comresearchgate.nettandfonline.com A major benefit of this protocol is the simplified workup procedure. The resulting imino ether hydrochloride salts (Pinner salts) often precipitate directly from the CPME solution. nih.govtandfonline.com This allows for the direct isolation of the pure product by simple filtration, avoiding complex extraction processes and reducing solvent waste. tandfonline.comtandfonline.com
Table 1: Pinner Reaction of Benzonitrile in CPME
| Reactants | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Benzonitrile, Methanol (B129727) | 4N HCl in CPME | CPME | 0°C to 5°C, 48h | Methyl benzimidate hydrochloride | 86-91% |
Data sourced from Watanabe et al. (2009). tandfonline.com
Reductive Cleavage Reactions
CPME also serves as a suitable medium for specific reduction reactions, including reductive cleavages. An example of this application is the borohydride (B1222165) reduction of a sugar lactone, which results in the reductive cleavage of the cyclic ester to furnish the corresponding diol. researchgate.net The stability of CPME under these reducing conditions, combined with its favorable boiling point for controlling reaction temperature, makes it a practical choice for such transformations.
Radical and Oxidation Reactions in CPME
Hydrofunctionalization Reactions (Hydrostannation, Hydrosilylation, Hydrothiolation)
Radical-mediated hydrofunctionalization reactions of alkenes and alkynes have been successfully performed in CPME. nih.govresearchgate.net These reactions, typically initiated by azobisisobutyronitrile (AIBN), proceed efficiently in this solvent.
Hydrostannation: The addition of an organotin hydride (e.g., n-Bu3SnH) across a multiple bond. nih.gov
Hydrosilylation: The addition of an organosilane (e.g., (TMS)3SiH) across a multiple bond. nih.gov
Hydrothiolation: The addition of a thiol (e.g., n-HexylSH) across a multiple bond. nih.gov
The use of CPME in these transformations provides a greener alternative to traditional solvents without compromising reaction efficiency. nih.gov
Tributyltin Hydride Mediated Reductions
CPME is an effective solvent for reductions mediated by tributyltin hydride (n-Bu3SnH). researchgate.net This includes the radical reduction of alkyl bromides and the Barton-McCombie radical deoxygenation of thiocarbonates. researchgate.net These reactions are fundamental in organic synthesis for the removal of specific functional groups, and the use of CPME contributes to a more environmentally conscious process design.
One-Pot and Multi-Component Reaction Strategies
The unique properties of CPME make it exceptionally well-suited for complex, multi-step synthetic sequences, including one-pot and multi-component reactions. researchgate.netmdpi.com Its ability to function effectively across a wide range of reaction conditions and its physical characteristics that simplify product isolation are key enablers for these advanced strategies.
Telescoping Processes and Solvent Unification Approaches
A significant advantage of CPME is its potential for "solvent unification," where a single solvent is used for multiple consecutive steps, including reaction, extraction, and crystallization. researchgate.netmanufacturingchemist.com This approach, often referred to as telescoping, eliminates the need for solvent swaps between steps, which saves time, reduces the total volume of solvent used, and minimizes waste generation. manufacturingchemist.com
Petasis Borono-Mannich Reaction
Cyclopentyl methyl ether (CPME) has been identified as an effective and environmentally friendly reaction medium for the Petasis Borono-Mannich (PBM) reaction, a multicomponent reaction that couples a carbonyl, an amine, and a boronic acid to form substituted amines. wikipedia.org Research has demonstrated a practical, catalyst-free method for synthesizing aminomethylphenol derivatives using CPME. unito.itlobachemie.com This reaction proceeds by combining various arylboronic acids, secondary amines, and salicylaldehyde in CPME at 80°C. unito.itlobachemie.com
The protocol is noted for its broad substrate applicability, allowing for the smooth reaction of diverse starting materials to produce a range of aminomethylphenol derivatives in high to excellent yields. unito.itlobachemie.com Key advantages of using CPME in this context include the avoidance of any additives or catalysts, the elimination of toxic organic solvents, clean reaction profiles, and operational simplicity. unito.itsemanticscholar.org The model reaction, which involves salicylaldehyde, phenylboronic acid, and 1,2,3,4-tetrahydroisoquinoline, was successfully carried out under these catalyst-free conditions. unito.itlobachemie.com The use of CPME as the solvent is a characteristic feature of this green and toxic-free reaction, contributing to its ease of operation and high efficiency. wikipedia.orgsemanticscholar.org
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Cyclopentyl Methyl Ether (CPME) | unito.itlobachemie.com |
| Catalyst | None (Catalyst-free) | unito.itlobachemie.com |
| Temperature | 80°C | unito.itlobachemie.com |
| Reactants | Arylboronic acid, secondary amine, salicylaldehyde | unito.itlobachemie.com |
| Yield | High to excellent | unito.itlobachemie.com |
Applications in the Synthesis of Complex Molecules and Intermediates
Diastereoselective Additions
Cyclopentyl methyl ether (CPME) serves as a beneficial solvent in promoting diastereoselectivity in certain addition reactions. Its use as a co-solvent is reported to be essential for achieving good yields and high diastereocontrol in the addition of γ,γ-disubstituted allyltitanocene species to both aliphatic and aromatic ketones. manufacturingchemist.com This methodology is particularly useful for constructing acyclic systems that contain two adjacent quaternary carbon centers. manufacturingchemist.com Furthermore, CPME has shown a positive effect on the diastereoselective addition of Grignard reagents to sulfinimines, highlighting its utility in stereoselective synthesis. zeon.co.jp
Synthesis of Bioactive Compounds (e.g., Tramadol, Tamoxifen)
CPME has proven to be a high-performing solvent in the synthesis of significant biologically active drugs, particularly through its application in Grignard reactions. manufacturingchemist.com
Tramadol: The synthesis of the analgesic opioid Tramadol hydrochloride can be achieved using CPME as the reaction solvent. manufacturingchemist.comresearchgate.net In this process, the Grignard reagent formed from 3-methoxyphenyl bromide in CPME undergoes a stereoselective addition to a cyclic β-amino ketone, yielding a direct precursor to Tramadol. manufacturingchemist.com
Tamoxifen: CPME is also employed in the synthesis of the antiestrogenic drug Tamoxifen. manufacturingchemist.com The process begins with the metalation of phenyl bromide to its corresponding Grignard reagent in CPME. This reagent is then added to a Weinreb amide at 60°C to produce a congested ketone intermediate. manufacturingchemist.com The subsequent step, involving the addition of a second organometallic compound to form the final olefin structure of Tamoxifen, can be challenging. While a Grignard reagent gives a 48% yield, a more nucleophilic organolithium reagent provides a significantly higher yield of 85%. manufacturingchemist.com However, this latter lithiation process requires the presence of tetrahydrofuran (THF) as a co-solvent with CPME to ensure complete metalation. manufacturingchemist.com
| Compound | Key Reaction Step | Role of CPME | Reference |
|---|---|---|---|
| Tramadol | Stereoselective Grignard addition | Reaction solvent | manufacturingchemist.com |
| Tamoxifen | Grignard reagent formation and addition | Reaction solvent | manufacturingchemist.com |
| Tamoxifen | Organolithium addition (subsequent step) | Primary solvent (with THF as co-solvent) | manufacturingchemist.com |
Formation of Imino Ether Hydrochlorides
An efficient synthesis of imino ether hydrochlorides, also known as Pinner salts, has been developed utilizing a commercially available 4N solution of hydrogen chloride (HCl) in CPME. manufacturingchemist.comnih.gov These compounds are key intermediates for converting nitriles into esters and amidines. manufacturingchemist.comnih.gov The use of CPME as the solvent offers a significant advantage over previous methods by enabling a remarkably straightforward workup. The reaction products can be isolated directly by simple filtration, streamlining the synthesis process. manufacturingchemist.comnih.gov
Nenitzescu Synthesis of 5-Hydroxyindoles
CPME has been successfully used as a low-environmental-impact solvent in the Nenitzescu synthesis of 5-hydroxyindoles. This reaction, which traditionally uses halogenated solvents, can be performed at room temperature in CPME with zinc, iron, or magnesium salts acting as homogeneous Lewis acid catalysts. The reaction of benzoquinone with β-aminocrotonic esters in this system yields 5-hydroxyindoles in fair to good yields. The process is noted for its straightforward workup and allows for excellent solvent recycling, further enhancing its green credentials.
Synthesis of Tetrahydropyranyl Ethers
Cyclopentyl methyl ether has been explored as a solvent for the tetrahydropyranylation of alcohols, a common method for protecting hydroxyl groups. In a study investigating the use of acidic Natural Deep Eutectic Solvents (NADESs) as catalysts, a trial was conducted using CPME as the reaction solvent for the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). This resulted in a moderate yield of the corresponding tetrahydropyranyl (THP) ether. The moderate yield was attributed to the low solubility of the malonic acid catalyst in the highly hydrophobic CPME. unito.it CPME has also been noted as an environmentally responsible choice for use as an extraction solvent during the workup phase of these reactions. unito.it
Role of Cpme in Green Chemistry and Sustainable Process Development
Evaluation as a Green Solvent Alternative in Industrial and Academic Settings
CPME is increasingly recognized in both industrial and academic research as a superior, green alternative to traditional ethereal solvents. nih.gov Its favorable characteristics include low toxicity, a high boiling point, low peroxide formation, and stability under both acidic and basic conditions. nih.govresearchgate.netnih.govresearchgate.net These attributes position CPME as a key player in the development of more sustainable chemical syntheses. researchgate.net
A primary role for CPME in green chemistry is its function as a replacement for hazardous and problematic conventional ether solvents. zeon.co.jp Solvents like tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), 1,4-dioxane, methyl tert-butyl ether (MTBE), and 1,2-dimethoxyethane (B42094) (DME) have well-documented drawbacks, including high volatility, easy peroxide formation, and, in the case of dioxane, carcinogenicity. researchgate.netnih.govresearchgate.net
CPME offers a safer and more robust alternative, directly competing with other green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netnih.gov Its distinct properties, such as a higher boiling point, greater stability, and resistance to peroxide formation, make it a more desirable process solvent for a wide range of applications, from pharmaceutical manufacturing to the electronics and fragrance industries. manufacturingchemist.comsigmaaldrich.com The unique properties of CPME allow it to overcome the inherent disadvantages of traditional ethers, such as the low boiling points and high water solubility of THF and diethyl ether, and the instability of MTBE under acidic conditions. researchgate.netmanufacturingchemist.com
Table 1: Comparison of Physical Properties of Ethereal Solvents This interactive table compares key physical properties of CPME with several traditional ethereal solvents it is designed to replace. Data is compiled from multiple sources. zeon.co.jpresearchgate.netmanufacturingchemist.com
| Property | CPME | 2-MeTHF | THF | Diethyl Ether | Dioxane | MTBE |
| Boiling Point (°C) | 106 | 80.2 | 66 | 35 | 101 | 55 |
| Melting Point (°C) | < -140 | -136 | -108.5 | -116.3 | 11.8 | -109 |
| Relative Density | 0.86 | 0.85 | 0.89 | 0.71 | 1.03 | 0.70 |
| Water Solubility ( g/100g ) | 1.1 | 14 | Miscible | 6.9 | Miscible | 4.8 |
| Flash Point (°C) | -1 | -11 | -21 | -40 | 11 | -28 |
The use of solvents accounts for a significant portion of the environmental impact of the fine chemical and pharmaceutical industries, contributing to energy consumption and greenhouse gas emissions. nih.gov CPME's properties directly address this issue. Its high hydrophobicity and low water solubility (1.1 g/100 g at 23°C) are crucial, as they allow for clear and easy separation from water phases during reaction work-ups. nih.govmanufacturingchemist.com
Process Innovation through Solvent Properties
CPME's distinct characteristics not only make it a greener substitute but also a tool for process innovation. Its application can lead to more efficient, economical, and simplified chemical manufacturing processes. researchgate.netmanufacturingchemist.com
CPME forms a heterogeneous azeotrope with water, a property that is highly advantageous for efficient water removal from reaction mixtures. researchgate.netresearchgate.net The CPME-water azeotrope has a boiling point of 83°C and consists of 83.7% CPME and 16.3% water by weight. researchgate.net This allows for the straightforward removal of water through azeotropic distillation. manufacturingchemist.com
During this process, the vaporized azeotrope condenses and separates into two distinct liquid phases—an organic phase rich in CPME and an aqueous phase. The organic phase can then be returned to the distillation column, providing a continuous and efficient drying method. ntnu.no This property is particularly useful in reactions where the presence of water is detrimental. The efficiency of azeotropic dehydration with CPME can reduce energy consumption and simplify the equipment needed compared to other drying techniques. researchgate.netmanufacturingchemist.com
Table 2: Azeotrope Compositions with Water This table details the composition of the azeotropes formed by CPME and other ether solvents with water. researchgate.net
| Solvent | Azeotrope Boiling Point (°C) | Solvent in Azeotrope (wt %) | Water in Azeotrope (wt %) |
| CPME | 83 | 83.7 | 16.3 |
| 2-MeTHF | 70 | 89.4 | 10.6 |
| MTBE | 52 | 96.5 | 3.5 |
A critical aspect of a green solvent is its ability to be recovered and reused, which minimizes waste and improves process economics. nih.gov CPME excels in this regard due to its chemical stability, hydrophobicity, and relatively low heat of vaporization. nih.govzeon.co.jp These properties facilitate its recovery from reaction mixtures through simple distillation and phase separation. nih.gov
Studies have demonstrated that CPME can be recovered at high rates, often exceeding 90%. manufacturingchemist.com In specific applications, such as radical reactions, CPME has been recovered and recycled up to four times with only a marginal decrease in purity (from 99.9% to 99.4%) and a moderate effect on product yield. nih.gov This high degree of recyclability significantly reduces the consumption of virgin solvent and the generation of solvent waste, aligning with the principles of a circular economy and sustainable process design. nih.govgep.comsemanticscholar.org
The final stages of a chemical synthesis—work-up and product isolation—are often resource-intensive. acsgcipr.orgacsgcipr.org CPME's properties can significantly streamline these procedures. nih.govresearchgate.net Its high hydrophobicity enables clean and easy separation from aqueous layers, eliminating the need for large volumes of extraction solvents that would be required with water-miscible ethers like THF. researchgate.netzeon.co.jp
Investigations into Enhanced Stability against Peroxide Formation
Ethereal solvents are widely recognized for their utility in chemical synthesis, but their application is often hampered by a significant safety hazard: the formation of explosive peroxide compounds upon exposure to air and light. utexas.edulouisville.edu This process, known as autoxidation, proceeds via a free-radical chain reaction where atmospheric oxygen reacts with the ether to form hydroperoxides. wikipedia.org These peroxides can accumulate to dangerous levels, especially upon concentration, and can detonate when subjected to heat, friction, or mechanical shock. utexas.edusigmaaldrich.com Consequently, a key objective in the development of green and sustainable solvents is to mitigate this risk. Cyclopentyl methyl ether (CPME) has been the subject of extensive investigation in this regard and has demonstrated a remarkably enhanced stability against peroxide formation compared to traditional ether solvents. nih.govresearchgate.netresearchgate.net
Detailed Research Findings
Research into the stability of CPME has focused on direct comparative studies with other commonly used ethers, such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and diethyl ether (Et2O). These investigations consistently reveal that CPME generates peroxides at a significantly slower rate. researchgate.net The inherent stability of CPME is attributed to its molecular structure. The autoxidation of ethers is typically initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. In CPME, this position is a tertiary carbon on the cyclopentyl ring. The radical formed at this position is believed to be sterically hindered, making the initial hydrogen abstraction step less favorable compared to the secondary carbons in solvents like THF. zeon.co.jp
One of the most compelling pieces of evidence comes from accelerated aging tests. In a study where various ether solvents were stored at 40°C under a pressurized oxygen atmosphere (0.99 MPa), the rate of peroxide formation was monitored over several weeks. The results demonstrated a stark contrast between CPME and THF. While the peroxide concentration in THF increased rapidly, reaching hazardous levels within a short period, the concentration in CPME remained exceptionally low. zeon.co.jp
This enhanced stability means that commercially available CPME requires a much lower concentration of stabilizers, such as butylated hydroxytoluene (BHT), to prevent autoxidation. Typically, CPME is supplied with around 50 ppm of BHT, whereas commercial THF and 2-MeTHF often contain up to 250 ppm of the same inhibitor to ensure safety during storage and use. researchgate.net This lower requirement for stabilizers is a direct consequence of the molecule's intrinsic resistance to peroxide formation.
Further thermal analysis using techniques like Self-heating-Differential Scanning Calorimetry (SC-DSC) has been conducted to evaluate the decomposition behavior of peroxides formed in CPME and THF. These studies measure the exothermic onset temperature, which indicates the temperature at which the accumulated peroxides begin to decompose, releasing energy that can lead to a runaway reaction. The results showed that the peroxides in CPME not only form more slowly but also exhibit a higher onset temperature for thermal decomposition compared to those in THF, indicating a lower risk profile even if some peroxides are present. zeon.co.jp
Data Tables
The comparative stability of CPME is clearly illustrated in the following data tables, which are based on accelerated aging studies.
Table 1: Comparative Peroxide Formation in Ethereal Solvents
This table shows the peroxide concentration in various ether solvents without antioxidants over time when stored at 40°C under a pressurized oxygen atmosphere.
| Time (Days) | CPME (ppm) | THF (ppm) | 2-MeTHF (ppm) | Diethyl Ether (ppm) |
| 0 | 0 | 0 | 0 | 0 |
| 10 | < 10 | 80 | 30 | 20 |
| 20 | < 10 | 250 | 70 | 50 |
| 28 | 15 | > 500 | 120 | 80 |
| (Data synthesized from graphical representations in technical literature) researchgate.netzeon.co.jp |
Table 2: Thermal Stability of Peroxides in CPME and THF
This table presents data from SC-DSC analysis, comparing the thermal stability of peroxides formed in CPME and THF after being stored under a pressurized oxygen atmosphere. A higher exothermic onset temperature signifies greater thermal stability and a lower explosion hazard.
| Solvent | Peroxide Concentration (ppm) | Exothermic Onset Temperature (°C) |
| CPME | 100 | 157 |
| THF | 100 | 126 |
| (Data sourced from technical literature) zeon.co.jp |
These investigations collectively confirm that CPME possesses a superior stability profile against peroxide formation, a critical attribute that enhances its safety and solidifies its role as a green and sustainable alternative to conventional ethereal solvents in process chemistry. researchgate.net
Cyclopentyl Ethers in Materials Science and Energy Storage Research
Polymerization Media and Controlled Radical Polymerizations
Cyclopentyl methyl ether (CPME) has been successfully utilized as a green alternative to traditional organic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dichloromethane (B109758) (DCM) in various controlled radical polymerization (CRP) methods. rsc.orgrsc.org These techniques are crucial for synthesizing polymers with precisely defined architectures, molecular weights, and functionalities. rsc.org Research has demonstrated that CPME can effectively replace more toxic solvents without compromising, and in some cases even improving, polymerization control and efficiency. rsc.orgrsc.org
Reversible-Addition Fragmentation Chain Transfer (RAFT) Polymerization
CPME has proven to be a highly effective solvent for RAFT polymerization, a versatile method for controlling the synthesis of a wide range of polymers. rsc.orgrsc.org Studies have shown that CPME is a suitable medium for the RAFT polymerization of various monomers, including methyl acrylate (B77674) (MA), vinyl acetate (B1210297) (VAc), vinyl chloride (VC), and styrene (B11656) (S). rsc.org
Key research findings indicate that RAFT polymerizations conducted in CPME exhibit excellent control. rsc.org For instance, the polymerization of methyl acrylate with a DDMAT chain transfer agent in CPME showed first-order kinetics, a strong agreement between theoretical and experimentally determined molecular weights, and low dispersity (Đ) values below 1.1, even at high monomer conversions of around 95%. rsc.org The kinetic data from these studies confirm a linear increase in molecular weight with monomer conversion. rsc.orgrsc.org Furthermore, the apparent propagation rate constants (kpapp) in CPME are comparable to those in conventional solvents, but often with the benefit of achieving higher final monomer conversions. rsc.orgrsc.org The "living" character of polymers synthesized in CPME has been confirmed through successful chain-end characterization and reinitiation experiments. researchgate.net CPME has also been identified as a promising green solvent for cationic RAFT polymerizations, successfully replacing the hazardous solvent dichloromethane (DCM). nsf.gov
| Monomer | Chain Transfer Agent (CTA) | Key Findings | Reference |
|---|---|---|---|
| Methyl Acrylate (MA) | DDMAT | Excellent control with Đ < 1.1 up to 95% conversion. First-order kinetics observed. | rsc.org |
| Styrene (S) | Not Specified | Polymerization rate similar to systems using DMF and better than bulk polymerizations. | rsc.org |
| Vinyl Chloride (VC) | Not Specified | Successfully polymerized with good control. | rsc.orgrsc.org |
| Vinyl Acetate (VAc) | Not Specified | Successfully polymerized via RAFT in CPME. | rsc.orgrsc.org |
| Isobutyl Vinyl Ether (IBVE) | CTA-2 | Demonstrated control over cationic RAFT, achieving polymers with targeted molecular weights and narrow Đ (1.07-1.13). | nsf.gov |
Nitroxide-Mediated Polymerization (NMP)
Similar to its success in RAFT, CPME has been established as an excellent green substitute for toxic solvents in Nitroxide-Mediated Polymerization (NMP). rsc.orgresearchgate.net NMP is a robust CRP technique that relies on the reversible cleavage of an alkoxyamine to control the growth of polymer chains. rsc.org
Research has demonstrated the successful NMP of monomers such as styrene and vinyl chloride in CPME. rsc.orgrsc.org Kinetic studies of these polymerizations show a linear evolution of molecular weight with monomer conversion, which is a hallmark of a controlled process. rsc.orgresearchgate.net The "livingness" of the resulting polymer chains, specifically polyvinyl chloride (PVC) macroinitiators, was validated through chain-end analysis and successful reinitiation experiments for block copolymer synthesis. researchgate.net These results underscore CPME's role as a viable and environmentally preferable solvent for conducting controlled NMP reactions. rsc.org
Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP)
CPME has been identified as a novel and effective green co-solvent for Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP). researchgate.netuc.pt This advanced form of ATRP minimizes the amount of copper catalyst required by continuously regenerating the active catalyst species. nih.gov
CPME-based solvent mixtures have been successfully used for the SARA ATRP of both activated and non-activated monomers, including methyl acrylate (MA), glycidyl (B131873) methacrylate (B99206) (GMA), styrene (Sty), and vinyl chloride (VC). researchgate.netuc.pt The polymerization kinetics and the degree of control over the polymer's molecular weight in CPME mixtures are comparable to systems using more traditional solvents. uc.pt The versatility of the CPME system is further highlighted by its compatibility with various SARA agents, such as elemental copper (Cu(0)), elemental iron (Fe(0)), and sodium dithionite (B78146) (Na₂S₂O₄). researchgate.netuc.pt The integrity of the polymer chain-end functionality was confirmed, enabling the synthesis of well-defined block copolymers, such as a PMA-b-PVC-b-PMA triblock copolymer. researchgate.net
| Monomer | SARA Agent | Key Findings | Reference |
|---|---|---|---|
| Methyl Acrylate (MA) | Cu(0), Fe(0), Na₂S₂O₄ | Controlled polymerization with features similar to other SARA ATRP systems. | researchgate.netuc.pt |
| Glycidyl Methacrylate (GMA) | Not Specified | Successful polymerization in CPME-based mixtures. | researchgate.net |
| Styrene (Sty) | Not Specified | Controlled polymerization achieved in a greener solvent system. | researchgate.netuc.pt |
| Vinyl Chloride (VC) | Not Specified | Demonstrated successful SARA ATRP in CPME-based mixtures. | researchgate.netuc.pt |
Electrolyte Applications in Energy Storage Devices
The unique properties of CPME, notably its wide liquid-phase temperature range (-140°C to 106°C) and weak lithium-ion solvating power, make it a highly promising solvent for electrolytes in advanced energy storage systems. acs.orgresearchgate.net
CPME as a Solvent for Lithium-Ion Battery Electrolytes
CPME is being investigated as a novel electrolyte solvent for lithium-ion batteries (LIBs) that can overcome the limitations of conventional carbonate-based electrolytes, especially regarding low-temperature performance and safety. rsc.orgprf.org Unlike standard ether solvents that can co-intercalate into graphite (B72142) anodes and cause exfoliation, CPME's bulky cyclopentyl group provides steric hindrance that prevents this destructive process. acs.org
Electrolytes formulated with CPME, such as 1M Lithium bis(fluorosulfonyl)imide (LiFSI) in CPME, demonstrate the ability to form a thin, robust, and inorganic-rich solid electrolyte interphase (SEI) on the graphite anode. rsc.orgrsc.org This high-quality SEI is crucial for stable and long-term cycling. A key feature of CPME-based electrolytes is their unique solvation structure, where contact ion pairs (CIPs) and aggregates (AGGs) are readily formed. researchgate.netrsc.org This structure facilitates a fast desolvation process at the electrode surface, which is beneficial for battery kinetics. acs.org As a result, LIBs using CPME electrolytes have shown high initial coulombic efficiencies (around 87%) and excellent capacity retention, maintaining 84% capacity after 350 cycles at a 1C rate. researchgate.netrsc.org
Performance in Lithium Metal Batteries, including Low-Temperature Operation
The application of CPME is particularly impactful for lithium metal batteries (LMBs), including their performance at sub-zero temperatures. researchgate.net The extremely low freezing point of CPME (-140°C) is a significant advantage, preventing the electrolyte from solidifying at temperatures where conventional batteries fail. rsc.orgprf.org
Research has shown that graphite half-cells with a CPME-based electrolyte can operate effectively at temperatures as low as -40°C, delivering a significant capacity of 274 mAh g⁻¹. rsc.orgrsc.org At less extreme, but still challenging, low temperatures, the performance is even more remarkable. For example, at -20°C, graphite anodes in a CPME electrolyte have demonstrated 100% capacity retention over 100 cycles. rsc.orgprf.org In another study, a graphite/lithium half-cell delivered a high specific capacity of 319 mAh g⁻¹ at an ultralow temperature of -60 °C. acs.org This exceptional low-temperature capability is attributed to CPME's low viscosity, low melting point, and the formation of a stable, LiF-rich SEI that facilitates efficient ion transport even in cold conditions. acs.orgprf.org For high-energy-density LMBs, CPME-based electrolytes have enabled stable cycling with a high coulombic efficiency of 99.4% and allowed a Li||LFP battery to retain over 90% of its capacity after 400 cycles. researchgate.netresearchgate.net
| Temperature | Electrolyte System | Specific Capacity | Cycling Conditions | Reference |
|---|---|---|---|---|
| 0°C | 1M LiFSI in CPME | 370 mAh g⁻¹ | 0.1C rate | researchgate.netrsc.org |
| -10°C | 1M LiFSI in CPME | 337 mAh g⁻¹ | 0.1C rate | researchgate.netrsc.org |
| -20°C | 1M LiFSI in CPME | 330-331 mAh g⁻¹ | 0.1C rate, 100% retention for 100 cycles | rsc.orgprf.org |
| -40°C | 1M LiFSI in CPME | 274 mAh g⁻¹ | 0.005C rate | rsc.orgrsc.org |
| -60°C | CPME and FEC cosolvents | 319 mAh g⁻¹ | Not Specified | acs.org |
Investigation of Solvation Structures in Electrolyte Systems
The unique properties of cyclopentyl ethers, particularly cyclopentyl methyl ether (CPME), are being leveraged to create advanced electrolytes for lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). acs.orgchemrxiv.org Research has focused on the concept of "weakly solvating electrolytes" (WSEs), where the solvent has a reduced interaction with the lithium (or sodium) ions. acs.org The bulky cyclopentane (B165970) group on CPME provides significant steric hindrance, which is key to its weakly solvating power with Li⁺. acs.org This characteristic is crucial for developing fast-charging and wide-temperature batteries. acs.org
A key finding is that the solvation structure in CPME-based electrolytes is fundamentally different from conventional carbonate-based electrolytes. rsc.org Even at dilute concentrations, such as 1M LiFSI in CPME, the electrolyte exhibits a unique solvation shell around the Li⁺ ions characterized by the active formation of aggregates (AGGs) and contact ion pairs (CIPs). rsc.orgrsc.org This structure is more typical of high-concentration electrolytes and is significant because it facilitates a faster desolvation process when the ions reach the graphite anode. rsc.org A rapid desolvation is critical for better charge transfer kinetics, especially at low temperatures and high charging rates. rsc.org
Furthermore, this distinct solvation structure leads to the formation of a thin, robust, and stable solid electrolyte interphase (SEI) on the anode. chemrxiv.orgrsc.org This SEI is notably rich in inorganic compounds like lithium fluoride (B91410) (LiF), which helps prevent the irreversible co-intercalation of ether solvents into the graphite layers, a common failure mechanism for ether-based electrolytes. acs.orgrsc.org The resulting stable SEI improves the initial coulombic efficiency (ICE) and long-term cycling stability. chemrxiv.orgrsc.org
The physical properties of CPME, such as its very low melting point (-140°C) and high boiling point (106°C), make it an excellent candidate for electrolytes that can operate under extreme temperature conditions. chemrxiv.orgrsc.orgresearchgate.net
Research Findings:
Detailed studies have demonstrated the superior performance of CPME-based electrolytes, especially at sub-zero temperatures.
| Electrolyte System | Anode | Key Performance Metrics | Source(s) |
| 1M LiFSI in CPME | Graphite | Initial Coulombic Efficiency: 86.9% | rsc.orgresearchgate.net |
| 1M LiFSI in CPME | Graphite | Capacity Retention (1C rate): 84% after 350 cycles at room temperature. | rsc.orgresearchgate.net |
| 1M LiFSI in CPME | Graphite | Low-Temp Capacity (0.1C): 370 mAh g⁻¹ at 0°C; 337 mAh g⁻¹ at -10°C; 330 mAh g⁻¹ at -20°C; 274 mAh g⁻¹ at -40°C. | rsc.orgrsc.org |
| CPME-PC based | Hard Carbon (from PET waste) | Reversible Capacity: 356 mAh g⁻¹ at 30 mA g⁻¹. | chemrxiv.org |
| CPME-PC based | Hard Carbon | Low-Temp Capacity Retention: 88% at 10°C; 74% at 0°C. | chemrxiv.orgresearchgate.net |
| WSE (CPME-FEC) | Graphite | Low-Temp Specific Capacity: 319 mAh g⁻¹ at -60°C. | acs.org |
| WSE (CPME-FEC) in LiFePO₄/Gr Pouch Cell | Graphite | Cycling Performance: Stable for over 1000 cycles with ~99.9% coulombic efficiency. | acs.org |
Synthesis of Advanced Polymeric Materials
Derivatives of cyclopentyl ether are proving to be valuable building blocks in the synthesis of high-performance polymers like polyurethanes and polyimides. The incorporation of the rigid, bulky cyclopentyl group into the polymer backbone can significantly enhance the material's properties.
Ether Diols Derived from Cyclopentylenylbisphenol for Polyurethane Synthesis
A key intermediate for these advanced polymers is 1,1-cyclopentylenylbisphenol, also known as bisphenol CP. mdpi.comacs.orgacs.org This compound can be efficiently synthesized from dicyclopentadiene (B1670491) (DCPD), a byproduct of petroleum cracking. mdpi.comacs.org
For polyurethane (PU) synthesis, bisphenol CP is converted into ether diols through alkoxylation. acs.orgacs.orgresearchgate.net This process transforms the phenolic hydroxyl groups into more reactive alkoxylated alcohol groups, which are better suited for reaction with isocyanates. acs.orgresearchgate.net The use of these alkoxylated diols as chain extenders results in segmented polyurethanes with significantly higher molecular weights compared to those using unmodified bisphenols. acs.orgresearchgate.net The incorporation of these five-membered ring structures, referred to as "cardo" groups, onto the PU side chains has been shown to significantly enhance the phase mixing between the hard and soft segments of the polyurethane. mdpi.comacs.org This improved phase mixing leads to robust polyurethanes, and in some cases, can result in materials with shape memory properties. mdpi.com
Cardo-Type Polyimides and Polyurethanes
The "cardo" concept, from the Latin word for loop, involves incorporating bulky, cyclic structures into the main chain of a polymer to restrict chain rotation and packing. mdpi.comresearchgate.net The cyclopentyl group is an effective cardo structure that has been used to create advanced polyimides and polyurethanes with superior properties. mdpi.comnih.gov
For the synthesis of cardo-type polyimides, bisphenol CP is first used to synthesize a specific diamine monomer, 4,4'-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))-dianiline (CPDA). mdpi.comnih.gov This is achieved through a nucleophilic substitution reaction followed by a reduction process. mdpi.com This CPDA diamine is then reacted with various dianhydrides to produce a series of polyimides containing the cyclopentyl cardo unit on their backbone. mdpi.comnih.gov
The presence of these bulky cyclopentyl units disrupts the dense packing of the polymer chains, which imparts several desirable characteristics. mdpi.com Research has shown that these cardo-type polyimides exhibit excellent solubility in common organic solvents, high thermal stability, and impressive mechanical properties. researchgate.netnih.govdntb.gov.ua
Research Findings:
Studies on polyimides synthesized with the CPDA diamine have yielded materials with a combination of processability and performance.
| Polyimide | Dianhydride Used | Key Properties | Source(s) |
| CPI-6F | 6FDA | Solubility: Soluble in NMP, DMAc, THF, and chloroform. | mdpi.comresearchgate.netnih.govdntb.gov.ua |
| CPI-6F | 6FDA | Tensile Strength: 99.4 MPa. | mdpi.com |
| CPI-6F | 6FDA | Elongation at Break: 20.0% - 25.4%. | mdpi.comnih.govdntb.gov.ua |
| General Cardo PIs | Various | Thermal Stability (T10%): 552-580 °C. | nih.gov |
| General Cardo PIs | Various | Glass Transition Temp (Tg): >316 °C. | nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques in Cpme Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating molecular structure and observing reaction dynamics. magritek.comcarlroth.com In the context of CPME research, both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly valuable. rsc.org
¹H-NMR spectroscopy is instrumental in monitoring the progress of chemical reactions in real-time. magritek.comiastate.edu This technique provides detailed structural information and quantitative data on the concentration of reactants, products, and any intermediates that may form. magritek.com
In studies involving CPME as a solvent, ¹H-NMR is used to follow reaction kinetics and mechanisms. For instance, in the acetalization of glycerol, ¹H-NMR is used to determine the composition of the resulting dioxane and dioxolane mixture. cnr.it Specific diagnostic peaks in the ¹H-NMR spectrum allow for the quantification of each isomer. cnr.it
The use of benchtop NMR spectrometers has made on-line reaction monitoring more accessible, enabling chemists to gain deeper insights into reaction kinetics without the need for deuterated solvents in many cases. magritek.comchromatographytoday.com This is particularly useful for optimizing reaction conditions and improving yields. researchgate.net In polymerization reactions conducted in CPME, such as the reversible-addition fragmentation chain transfer (RAFT) and nitroxide-mediated polymerization (NMP) of various monomers, ¹H-NMR is a key tool for characterizing the resulting polymers and confirming their structure. rsc.orgresearchgate.net
| Application of ¹H-NMR in CPME Research | Key Findings | References |
| Reaction Monitoring | Provides real-time quantitative data on reactants and products. | magritek.comiastate.edu |
| Glycerol Acetalization | Determines the ratio of dioxane and dioxolane products. | cnr.it |
| Polymerization | Characterizes polymer structure and confirms monomer conversion. | researchgate.netrsc.orgresearchgate.net |
| Solvent Impurity Analysis | Identifies and quantifies trace impurities in CPME. | acs.org |
³¹P-NMR spectroscopy is a highly sensitive and specific technique for the characterization of phosphorus-containing compounds, such as phosphine (B1218219) ligands used in catalysis. magritek.comrasayanjournal.co.in Due to the often air-sensitive nature of these compounds, the non-invasive nature of NMR analysis is a significant advantage. magritek.commagritek.com
In research where CPME is used as a solvent for reactions involving organophosphorus reagents, ³¹P-NMR is essential. For example, in the synthesis of benzophosphole oxides, ³¹P{¹H} NMR is used to characterize the final products, with chemical shifts providing clear evidence of the newly formed phosphorus-containing ring system. rsc.org
Furthermore, ³¹P-NMR is effective for monitoring the stability and reactions of phosphine ligands. magritek.com The oxidation of phosphine ligands can be tracked in real-time, with distinct signals appearing for the phosphine and its oxidized counterpart. magritek.com This allows for the study of catalyst degradation and the optimization of reaction conditions to maintain catalytic activity. magritek.com The significant chemical shift dispersion in ³¹P-NMR makes the identification of different phosphorus species straightforward. magritek.com
| Application of ³¹P-NMR | Compound Type | Typical Chemical Shift (δ) Range (ppm) | References |
| Benzophosphole Oxides | Phosphine Oxides | 15.9 - 17.0 | rsc.org |
| Phosphine Ligand Oxidation | Tricyclohexylphosphine | 9.95 | magritek.com |
| Oxidized Phosphine Product | Tricyclohexylphosphine Oxide | 47.3 | magritek.com |
| Plutonyl Phosphine Oxide Complex | trans-PuO2Cl2(OPcy3)2 | Not specified in abstract | rsc.org |
Mass Spectrometry (MS) Applications
Mass spectrometry is a versatile analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
In the context of CPME research, GC-MS is a critical tool for assessing the solvent's stability under various reaction conditions and for identifying any degradation products. d-nb.inforsc.org For instance, studies on Grignard reactions performed in CPME have utilized GC-MS to analyze the recovered solvent, confirming that CPME remains stable and is not consumed during the reaction. d-nb.inforesearchgate.net This stability is a key advantage of CPME over other ethereal solvents like diethyl ether or THF. nih.govd-nb.info
GC-MS is also employed to investigate the formation of peroxides, a common issue with ethereal solvents. nih.govosti.gov While CPME is known to be relatively resistant to peroxide formation, GC-MS analysis can quantify the low levels of peroxides that may form under specific conditions, such as prolonged exposure to air and light. rsc.orgnih.gov
| Analytical Focus | Finding | Reference |
| Solvent Stability | CPME is stable under Grignard reaction conditions. | d-nb.info |
| Degradation Products | No significant degradation of CPME was observed. | d-nb.info |
| Peroxide Formation | Peroxide formation in CPME is slow compared to other ethers. | nih.gov |
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly effective for the analysis of large, non-volatile molecules like synthetic polymers. frontiersin.orgbruker.com This method provides absolute molecular weights and information about molecular weight distribution, repeating units, and end-group structures. bruker.com
When CPME is used as a solvent in polymerization reactions, MALDI-TOF-MS is a key technique for characterizing the resulting polymers. researchgate.netrsc.orgresearchgate.net For example, in the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of various monomers in CPME-based mixtures, MALDI-TOF analyses have been used to confirm the chemical structure and the integrity of the polymer chain-ends. researchgate.net This is crucial for verifying the "living" nature of the polymerization, which allows for the synthesis of well-defined block copolymers. researchgate.netresearchgate.net
The choice of matrix and cationizing agent in MALDI-TOF-MS is critical for obtaining high-quality spectra. frontiersin.org For many polymers, including those synthesized in CPME, matrices like trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) have proven effective. frontiersin.orgjeol.com
| Polymer Type | Analytical Goal | Key Finding | References |
| Polymethyl Acrylate (B77674) (PMA) | Confirm chain-end functionality | Well-defined polymer structure confirmed. | researchgate.net |
| Poly(vinyl chloride) (PVC) | Confirm "livingness" of macroinitiators | Integrity of chain-ends demonstrated. | researchgate.netresearchgate.net |
| Various Polymers | General Characterization | Provides absolute molecular weights and distributions. | bruker.com |
Vibrational Spectroscopy for Molecular Interactions and Structure
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly sensitive to molecular structure and intermolecular interactions.
In CPME research, vibrational spectroscopy is used to study the interactions between CPME and other molecules, such as solutes or reactants. nih.gov For example, FTIR spectroscopy has been employed to investigate the adsorption of molecules onto catalysts in CPME, revealing the nature of the interactions, such as hydrogen bonding. researchgate.net
Raman spectroscopy has been used to study the solvation structure of electrolytes in CPME-based systems for lithium-ion batteries. researchgate.net By analyzing the Raman spectra, researchers can gain insights into the coordination of lithium ions with CPME molecules and anions, which is crucial for understanding the electrolyte's performance. researchgate.net FTIR has also been used to analyze wool grease extracted using CPME, comparing its effectiveness to other solvents. mdpi.com The spectra of CPME itself show characteristic peaks for the C-O-C ether linkage and the vibrations of the cyclopentyl ring. nih.gov
| Spectroscopic Technique | Application | Information Gained | References |
| FTIR Spectroscopy | Adsorption studies | Nature of intermolecular interactions (e.g., H-bonding). | researchgate.net |
| Raman Spectroscopy | Electrolyte solvation studies | Li⁺-solvent coordination and solvation numbers. | researchgate.net |
| FTIR Spectroscopy | Analysis of extracted materials | Comparison of extraction efficiency. | mdpi.com |
| FTIR & Raman Spectroscopy | Pure CPME analysis | Characteristic vibrational modes of the molecule. | nih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) used for real-time, in-situ monitoring of chemical reactions. researchgate.netmt.com In the context of CPME research, FTIR is particularly valuable for tracking the progress of reactions where CPME serves as a solvent, such as in Grignard reagent formation. researchgate.netd-nb.inforesearchgate.net
The synthesis of Grignard reagents is a highly exothermic process, and monitoring its initiation and progression is crucial for safety and optimization. researchgate.netmt.com In-situ FTIR spectroscopy allows researchers to follow the concentration of reactants and the formation of products over time. mt.com For instance, in the synthesis of n-butylmagnesium bromide in CPME, FTIR can be used to monitor the consumption of the organic halide and the appearance of the Grignard reagent. researchgate.netmt.com This continuous measurement provides critical data on reaction initiation, rate, and completion, which can be difficult to obtain by other means, especially under reflux conditions. mt.com
Studies have demonstrated the use of specialized FTIR probes, such as attenuated total reflectance (ATR) sensors and microscale ReactIR flow cells, for inline analysis of Grignard reactions in both batch and continuous flow processes using CPME. researchgate.net The stability of CPME under Grignard conditions has been confirmed through post-reaction analysis, showing it to be an effective and robust solvent for these types of syntheses. researchgate.netd-nb.inforesearchgate.net
Table 1: Application of FTIR in Monitoring Grignard Reactions in CPME
| Analytical Technique | Application | Key Findings | References |
|---|---|---|---|
| In-situ FTIR Spectroscopy | Monitoring Grignard reagent formation | Continuously measures the concentration of the organic halide and the formation of the Grignard reagent, allowing for the precise determination of reaction initiation and progress. | mt.com |
| ReactIR Flow Cell | Inline analysis of Grignard formation in continuous flow | Enables real-time monitoring of conversion and potential byproduct formation in flow chemistry setups. | researchgate.net |
Raman Spectroscopy for Solvation Structure Elucidation
Raman spectroscopy is an indispensable tool for investigating the molecular interactions and solvation structures within liquid systems, particularly in the field of electrolytes for energy storage devices like lithium-ion batteries. azooptics.comnih.gov For CPME-based electrolytes, Raman spectroscopy provides detailed information on the coordination environment of lithium ions (Li⁺) and the behavior of anions within the solution. rsc.orguchicago.eduresearchgate.net
The performance of lithium batteries is heavily influenced by the composition of the solid electrolyte interphase (SEI), which is formed from the reduction of electrolyte components. The solvation shell of the Li⁺ ion dictates which species (solvent or anion) are present at the electrode surface to form this layer. rsc.org Research using Raman spectroscopy has shown that in CPME-based electrolytes, the nature of the Li⁺ solvation structure is unique. rsc.orgchemrxiv.org
By analyzing the vibrational modes of the anions, such as bis(fluorosulfonyl)imide (FSI⁻), Raman spectroscopy can distinguish between different ionic states:
Free ions: Anions that are not directly coordinated to a Li⁺ ion.
Contact Ion Pairs (CIP): A single anion associated with a single Li⁺ ion. rsc.orguchicago.edu
Aggregates (AGG): Larger clusters where an anion is coordinated to multiple Li⁺ ions. rsc.orguchicago.edu
Studies on electrolytes composed of lithium salts like LiFSI in CPME have used Raman spectra to quantify the populations of these species. rsc.org For example, in a 1M LiFSI in CPME electrolyte, a significant presence of Aggregates and Contact Ion Pairs is observed, which is distinct from traditional carbonate-based electrolytes. rsc.org This anion-rich primary solvation shell in CPME is believed to contribute to the formation of a robust, inorganic-rich SEI, enhancing battery performance, especially at low temperatures. rsc.org
Table 2: Raman Spectroscopic Data for Li-ion Solvation in CPME-based Electrolytes
| System | Raman Shift (cm⁻¹) | Assignment | Significance | References |
|---|---|---|---|---|
| 1M LiFSI in CPME | ~720-760 | S-N-S vibrational modes of FSI⁻ anion | Deconvolution of this band reveals the presence and relative concentrations of free FSI⁻, Contact Ion Pairs (CIP), and Aggregates (AGG). | rsc.orgsonar.ch |
Chromatographic Methods for Separation and Characterization
Chromatographic techniques are fundamental for the separation, identification, and quantification of components in a mixture. In polymer science, these methods are essential for characterizing the products of polymerization reactions.
Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone technique for determining the molecular weight characteristics of polymers. specificpolymers.comuni-onward.com.tw SEC separates polymer molecules based on their hydrodynamic volume in solution. paint.orgpaint.org Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later. paint.org This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. specificpolymers.comrsc.org
CPME has been successfully employed as a "green" alternative solvent for controlled radical polymerization techniques like Reversible-Addition Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP). rsc.org Following these polymerizations, SEC is the primary method used to confirm the success of the reaction and characterize the resulting polymers. rsc.org
For example, the polymerization of various monomers such as vinyl chloride (VC), styrene (B11656) (S), methyl acrylate (MA), and vinyl acetate (B1210297) (VAc) has been carried out in CPME. rsc.org SEC analysis of the resulting polymers, like poly(vinyl chloride) (PVC), demonstrated a linear increase in molecular weight with monomer conversion and relatively low polydispersity indices, confirming the "living" or controlled nature of the polymerizations in this solvent. rsc.org
Table 3: SEC Analysis Data for Polymers Synthesized via RAFT in CPME
| Polymer | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (SEC) | Đ (Mw/Mn) |
|---|---|---|---|---|
| Poly(vinyl chloride) | 88 | 10,800 | 9,900 | 1.48 |
| Polystyrene | 92 | 10,600 | 11,100 | 1.15 |
| Poly(methyl acrylate) | 95 | 10,500 | 10,100 | 1.18 |
| Poly(vinyl acetate) | 91 | 10,300 | 10,200 | 1.22 |
Data synthesized from research findings on RAFT polymerizations conducted in CPME. rsc.org
Table 4: List of Compound Names
| Compound Name | Abbreviation |
|---|---|
| Cyclopentyl methyl ether | CPME |
| n-butylmagnesium bromide | |
| Lithium ion | Li⁺ |
| bis(fluorosulfonyl)imide | FSI⁻ |
| Lithium bis(fluorosulfonyl)imide | LiFSI |
| Vinyl chloride | VC |
| Styrene | S |
| Methyl acrylate | MA |
| Vinyl acetate | VAc |
| Poly(vinyl chloride) | PVC |
| Polystyrene | |
| Poly(methyl acrylate) |
Computational Studies on Cyclopentyl Ether Properties and Interactions
Modeling of Thermodynamic and Transport Properties
The design of chemical separation processes, such as distillation, relies heavily on accurate vapor-liquid equilibrium (VLE) data. isca.me Computational models are frequently employed to predict and correlate these thermodynamic properties, offering a cost-effective and time-efficient alternative to extensive experimental measurements. isca.me
Predictive models based on activity coefficients, such as the Wilson, Non-Random Two-Liquid (NRTL), and Universal Quasi-Chemical (UNIQUAC) models, are widely used to correlate the VLE data of binary mixtures containing cyclopentyl ethers. acs.orgresearchgate.net These models use binary interaction parameters (BIPs) regressed from experimental data to describe the non-ideal behavior of liquid mixtures. isca.metaylorfrancis.com
Studies on binary systems of cyclopentyl methyl ether (CPME) with various compounds have demonstrated the effectiveness of these models. For instance, isobaric VLE data for the CPME + cyclopentanol (B49286) system were measured at different pressures and successfully modeled. acs.org The results indicated that the UNIQUAC and NRTL models provided a better fit to the experimental data than the Wilson model. figshare.com
Similarly, VLE data for the CPME + acetic acid system were measured and correlated using the Wilson, NRTL, and UNIQUAC models. taylorfrancis.com The average absolute deviations (AAD) for temperature and vapor phase composition were found to be low for all three models, indicating a good correlation. taylorfrancis.com Specifically, for the CPME + acetic acid system at atmospheric pressure, the AAD of temperature was 0.2008 K for Wilson, 0.1983 K for NRTL, and 0.2015 K for UNIQUAC, while the AAD of vapor phase composition was 0.0033 for both Wilson and NRTL, and 0.0034 for UNIQUAC. taylorfrancis.com
The VLE data for the CPME + methanol (B129727) binary system have also been experimentally measured and modeled. tudelft.nl This system exhibits a strong positive deviation from Raoult's law and forms an azeotrope at various temperatures. scispace.com The experimental data were successfully correlated using the Peng-Robinson equation of state combined with the Wong-Sandler mixing rule and the NRTL excess Gibbs free energy model. scispace.com
Group contribution methods, like the UNIFAC method and its modified versions, are also employed to predict VLE data when experimental data is scarce. isca.me For the CPME + acetic acid system, the UNIFAC method was used to predict VLE data, which were then correlated with models like Van Laar, Wilson, and NRTL. isca.me
Table 1: Binary Interaction Parameters for VLE Models of Cyclopentyl Methyl Ether (CPME) Mixtures This table is interactive. You can sort and filter the data.
| Binary System | Model | Parameters | Value | Source |
|---|---|---|---|---|
| CPME (1) + Acetic Acid (2) | Wilson | A₁₂ | 1485.6 | taylorfrancis.com |
| A₂₁ | 610.96 | taylorfrancis.com | ||
| NRTL | A₁₂ | 1007.9 | taylorfrancis.com | |
| A₂₁ | 400.08 | taylorfrancis.com | ||
| α₁₂ | 0.3 | taylorfrancis.com | ||
| UNIQUAC | A₁₂ | 215.11 | taylorfrancis.com | |
| A₂₁ | 158.46 | taylorfrancis.com | ||
| CPME (1) + Methanol (2) | NRTL | g₁₂ - g₂₂ | 1335.53 cal/mol | scispace.com |
| g₂₁ - g₁₁ | 557.51 cal/mol | scispace.com | ||
| α₁₂ | 0.3 | scispace.com | ||
| CPME (1) + Cyclopentanol (2) | Wilson | Δλ₁₂ | 1232.05 | acs.org |
| Δλ₂₁ | 277.16 | acs.org | ||
| NRTL | Δg₁₂ | 929.59 | acs.org | |
| Δg₂₁ | 146.12 | acs.org | ||
| α | 0.47 | acs.org | ||
| UNIQUAC | Δu₁₂ | 102.73 | acs.org | |
| Δu₂₁ | 114.71 | acs.org |
Intermolecular Interactions and Solvation Behavior
Computational simulations are instrumental in understanding the intermolecular interactions and solvation behavior of cyclopentyl ethers in various chemical environments. These studies provide molecular-level insights that are crucial for applications such as solvent design in batteries and reaction media. nih.govwhiterose.ac.uk
A study investigating electrolytes for high-performance lithium-ion batteries highlighted the role of solvent-solvent interactions in modulating the Li⁺-solvation structure. nih.govacs.org By combining the strongly coordinating solvent propylene (B89431) carbonate (PC) with the weakly coordinating cyclopentyl methyl ether (CPME), researchers found that intermolecular interactions between PC and CPME play a crucial role. nih.govacs.org Both experimental and computational findings revealed that these interactions regulate Li⁺-solvent/anion interactions, which in turn enhances the thermodynamic and kinetic properties of the electrolyte. nih.govacs.org
In another application, molecular dynamics simulations were used to understand the role of CPME as a cosolvent in the transesterification reaction for biodiesel production. whiterose.ac.uk The simulations studied the solvation of triolein (B1671897) by binary mixtures, including CPME. The results showed that CPME interacts favorably with both the polar and nonpolar regions of the triolein molecule, which facilitates mixing. whiterose.ac.uk The presence of the oxygen atom in CPME promotes attraction to the polar ester groups of triolein, while its nonpolar cyclopentyl ring has an affinity for the aliphatic chains. whiterose.ac.uk These simulations ranked tetrahydrofuran (B95107) as the best solvent for solubilizing triolein, followed by cyclopentyl methyl ether. whiterose.ac.uk
Furthermore, the unique solvation structure of CPME-based electrolytes has been explored for low-temperature lithium-ion batteries. rsc.org It was found that 1M LiFSI in CPME forms a unique solvation structure consisting of contact ion pairs (CIPs) and aggregates (AGGs), even in a diluted state. rsc.org This structure facilitates the formation of a robust solid electrolyte interface (SEI) on the anode, leading to excellent battery performance at subzero temperatures. rsc.orgresearchgate.net Quantum chemistry modeling combined with multi-nuclear magnetic resonance spectroscopy has also been used to investigate the solvation structures in cyclic ether-based electrolytes, revealing that a range of solvation structures can coexist and are influenced by cation size and solvent methylation. escholarship.orgnih.gov
Simulation of Reaction Thermodynamics and Kinetics
Computational methods are also applied to simulate the thermodynamics and kinetics of reactions involving cyclopentyl ether and related compounds. These simulations provide valuable data on reaction pathways, activation energies, and thermodynamic parameters that are often difficult to obtain experimentally. x-mol.netresearchgate.net
While direct computational studies on the reaction thermodynamics and kinetics of this compound are limited, research on analogous cyclic compounds provides significant insights. For example, a theoretical study on the oxidation of cyclopentanone (B42830), a related cyclic compound, used ab initio calculations to explore reaction pathways, including intra-H migration, HO₂-elimination, and cyclic ether formation. x-mol.net Such calculations provide valuable thermodynamic and kinetic data essential for building accurate kinetic models for the oxidation of cyclic fuels. x-mol.net
In the context of biofuel production and combustion, kinetic modeling of cyclopentane (B165970) and its blends has been performed. osti.gov These models, developed from a basis of smaller hydrocarbon kinetics and refined with experimental data, include sub-mechanisms for cyclopentene (B43876) and cyclopentadiene. osti.gov The models are used to simulate ignition delay times and species profiles under various conditions, highlighting the key reaction pathways that control reactivity. osti.govosti.gov
Simulations have also been used for process design, such as the initial assessment of a separation train for cyclopentyl methyl ether (CPME) production. mdpi.comresearchgate.net These process simulations, often performed using software like Aspen Plus, rely on thermodynamic models to predict the behavior of the multi-component reaction mixture. mdpi.comsciforum.net The simulations help in designing separation steps like extraction and rectification and in estimating the energy requirements of the process. mdpi.comsciforum.net An alternative production route for CPME involves the gas-phase catalytic reaction of cyclopentanol and methanol, with experimental investigations yielding optimal reaction temperatures and feedstock flow rates. mdpi.com
Current Challenges and Future Research Perspectives
Development of Novel Bio-based Feedstocks for CPME Production
Currently, Cyclopentyl Methyl Ether (CPME) is primarily synthesized through petrochemical routes, such as the acid-catalyzed addition of methanol (B129727) to cyclopentene (B43876). wikipedia.orggoogle.com While effective, this reliance on fossil fuels presents a significant challenge to its classification as a fully "green" solvent. Future research is intensely focused on developing production pathways from renewable, bio-based feedstocks to align its lifecycle with sustainable chemistry principles. scite.ai
A promising avenue for bio-based CPME is through the conversion of biomass-derived platform chemicals. researchgate.net Key potential precursors include cyclopentanol (B49286) and cyclopentanone (B42830). researchgate.netresearchgate.net These, in turn, can be synthesized from compounds like furfural (B47365) or adipic acid, which are accessible from lignocellulosic biomass, sugars, and other biorefinery streams. researchgate.netacs.org For instance, furfural, a well-established biomass derivative, can be catalytically converted to cyclopentanol, a direct precursor for CPME. researchgate.netacs.org
Another strategic approach involves the valorization of lignin, one of the main components of lignocellulosic biomass. researchgate.netnih.gov Research is exploring cascade reactions that can transform biomass-derived sugars and other oxygenates into valuable chemical intermediates, including those suitable for CPME synthesis. researchgate.net The development of these novel synthetic methodologies is a critical step toward replacing fossil fuels as the primary carbon source for industrial solvents. researchgate.net
Table 1: Potential Bio-based Pathways to CPME Precursors
| Precursor | Bio-based Feedstock | Key Intermediate | Reference |
|---|---|---|---|
| Cyclopentanol | Lignocellulosic Biomass | Furfural | researchgate.netacs.org |
| Cyclopentanone | Biomass | Adipic Acid | researchgate.netresearchgate.net |
The primary challenge lies in the economic viability and efficiency of these bio-based routes compared to established petrochemical processes. Overcoming this requires the development of highly selective and robust catalysts that can efficiently convert complex biomass streams into the desired precursors with minimal waste generation. acs.orgwhiterose.ac.uk
Expansion of Catalytic Applications in CPME
CPME's unique combination of properties—high boiling point, hydrophobicity, and stability under both acidic and basic conditions—makes it an excellent medium for a wide array of catalytic reactions. nih.govnih.gov Its application has extended far beyond being a simple replacement for traditional ether solvents like THF or dioxane. zeon.co.jp
Future research aims to further expand its use in catalysis, leveraging its distinct characteristics to enable new transformations and improve existing ones. Key areas of exploration include:
Organometallic Chemistry : CPME has proven effective in numerous organometallic reactions, including Grignard reactions, Suzuki couplings, and Buchwald-Hartwig aminations. zeon.co.jpchemicalbook.com However, its performance can vary; for example, low product yields were observed in certain Grignard reactions compared to solvents like 2-MeTHF, indicating a need for further optimization, possibly through activators or co-solvents. rsc.org
Acid/Base Catalysis : The stability of CPME makes it suitable for reactions requiring strong acids or bases. nih.gov It has been successfully used in acid-catalyzed acetalization reactions, where its ability to form an azeotrope with water helps drive the reaction to completion. researchgate.netrsc.org
Transition-Metal Catalysis : CPME serves as a robust solvent for various transition-metal-catalyzed processes. nih.gov Examples include cobalt-catalyzed C-H alkylations and palladium-catalyzed reductive cleavages. nih.govresearchgate.net Research is ongoing to explore its compatibility with a broader range of metal catalysts and reaction types, including those used in continuous flow systems. acs.org
Biocatalysis : The use of CPME in chemoenzymatic processes is a rapidly growing field. nih.gov Its low water solubility allows for two-liquid phase systems, which can be advantageous for enzyme stability and product separation. nih.gov Studies have shown that using CPME as a co-solvent can significantly increase reaction yields and reduce catalyst loading in biocatalytic reductions. nih.gov Immobilized enzymes have also demonstrated remarkable stability and reusability in CPME. tuhh.de
Table 2: Selected Catalytic Reactions Performed in CPME
| Reaction Type | Catalyst Type | Key Advantage of CPME | Reference |
|---|---|---|---|
| Acetalization | Heterogeneous Acid (e.g., Ammonium (B1175870) Salts) | Azeotropic water removal | researchgate.netrsc.org |
| Suzuki Coupling | Palladium Complex | High thermal stability | zeon.co.jp |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Enhanced yield and catalyst efficiency | nih.gov |
| Copper-Free Sonogashira | Palladium on Pine Needles (Pd/PiNe) | Solvent recovery in flow systems | acs.org |
Optimization of CPME-based Solvent Systems for Enhanced Performance
To unlock the full potential of CPME, research is moving beyond using it as a neat solvent and focusing on the design of optimized solvent systems. This involves the strategic use of co-solvents, additives, and advanced modeling techniques to tailor the solvent properties for specific applications.
Computational models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are being employed to predict the solubility of target compounds in CPME and compare its performance to other solvents in silico. nih.govresearchgate.net This computational screening accelerates the development process, as seen in studies optimizing the extraction of fenugreek seed oil, where CPME was predicted and experimentally confirmed to have superior solvation power compared to hexane (B92381). nih.gov
Experimental optimization is also critical. The use of co-solvents can significantly enhance performance. For instance:
In pressurized liquid extraction of bioactive compounds, a mixture of CPME and ethyl acetate (B1210297) (EtAc) at elevated temperatures was found to be more effective than either solvent alone. mdpi.com
For challenging Grignard reactions, employing CPME in a hybrid system with a secondary solvent like toluene (B28343) improved product yields. rsc.org
In biocatalysis, the water content of CPME has been identified as a critical parameter. Adjusting the water saturation level in CPME can improve substrate solubility and enhance enzyme activity and stability. tuhh.de
Future work will likely involve a more integrated approach, combining computational predictions with design of experiment (DoE) methodologies to rapidly identify optimal solvent blends and reaction conditions for complex chemical systems. tuhh.de
Exploration of CPME in Emerging Chemical Technologies
The robustness and favorable environmental profile of CPME make it a strong candidate for use in innovative and emerging chemical technologies that are shaping the future of manufacturing.
Flow Chemistry and Continuous Processing : Continuous manufacturing is seen as a more efficient, safer, and sustainable alternative to traditional batch processing. acs.orgacs.orgchemicalindustryjournal.co.uk CPME is well-suited for this technology due to its high boiling point and thermal stability. It has been successfully implemented as a solvent in continuous-flow reactors for reactions like the Sonogashira cross-coupling. acs.org This setup not only improves reaction efficiency but also facilitates in-line product separation and solvent recycling, significantly minimizing waste. acs.orgrsc.org
Biotechnology and Biorefineries : CPME is playing an increasingly important role in the bioeconomy. researchgate.net Beyond its potential production from biomass, it is used as a green solvent for biotransformations and the extraction of valuable compounds from biological sources. scite.airesearchgate.netrsc.org Its application in integrated chemoenzymatic cascades, where a biological step is followed by a chemical transformation in the same solvent, highlights its potential to streamline the synthesis of bio-based chemicals. nih.govtuhh.de
Advanced Materials : A novel and emerging application for CPME is in the field of energy storage. Recent research has explored its use as a co-solvent in electrolytes for sodium-ion batteries. chemrxiv.org In this role, CPME helps to form a thinner, more stable solid electrolyte interphase (SEI) on the anode, leading to higher capacity and superior cycling stability compared to conventional carbonate-based electrolytes. chemrxiv.org This demonstrates the potential for CPME to contribute to advancements in next-generation battery technologies.
Integrated Process Design for Sustainable Manufacturing
Achieving true sustainability for CPME requires a holistic approach that integrates its entire lifecycle, from production to use and recovery. The focus of future research is on developing integrated process designs that minimize environmental impact and maximize economic viability. asme.orgproyectaryproducir.com.ar
Life Cycle Assessment (LCA) is another critical tool for evaluating and ensuring the sustainability of processes involving CPME. nih.govmpg.de LCA provides a framework to quantify the environmental impacts associated with a product or process, from raw material extraction to final disposal. nih.gov By applying LCA early in the design phase, researchers and engineers can identify environmental hotspots and make informed decisions to select more sustainable pathways. mdpi.comalliedacademies.org
The ultimate goal is to create a circular economy model for CPME. Its high hydrophobicity and the ability to form a water azeotrope facilitate its recovery and recycling from reaction mixtures, with recovery rates often exceeding 90%. manufacturingchemist.com By combining bio-based production routes, efficient catalytic applications, and integrated process designs for manufacturing and recycling, CPME can serve as a model for sustainable solvent development. acs.orgmdpi.commanufacturingchemist.com
Q & A
Q. What physicochemical properties make cyclopentyl methyl ether (CPME) a preferred solvent in organic synthesis?
CPME is favored for its low toxicity , high boiling point (106–108°C), and excellent stability under acidic, basic, and reducing conditions. Its low miscibility with water simplifies aqueous workups, while its moderate polarity (dielectric constant: ~4.6) enables compatibility with diverse reaction systems. Compared to THF or 1,4-dioxane, CPME exhibits lower peroxide formation risk and reduced environmental persistence .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂O | |
| Boiling Point | 106–108°C | |
| Flash Point | 6°C (flammable) | |
| Water Solubility | 1.2 g/100 mL (20°C) |
Q. How does the safety profile of CPME compare to traditional ether solvents like THF or 1,4-dioxane?
CPME has a lower acute toxicity (rat oral LD₅₀: 3,200 mg/kg) compared to THF (LD₅₀: 1,650 mg/kg) and 1,4-dioxane (LD₅₀: 517 mg/kg). It is non-carcinogenic and not classified as a persistent organic pollutant . However, its flammability (Flash Point: 6°C) requires strict inert-atmosphere handling .
| Solvent | Flammability | Carcinogenicity | LD₅₀ (rat, oral) |
|---|---|---|---|
| CPME | High | No | 3,200 mg/kg |
| THF | High | No | 1,650 mg/kg |
| 1,4-Dioxane | Moderate | Yes | 517 mg/kg |
Advanced Research Questions
Q. What experimental design considerations are critical when replacing traditional ether solvents with CPME in catalytic reactions?
Key factors include:
- Solvent Polarity : Adjust reaction stoichiometry if switching from polar aprotic (e.g., THF) to CPME.
- Temperature Sensitivity : Leverage CPME’s higher boiling point for reflux conditions (e.g., Grignard reactions).
- Catalyst Compatibility : Test metal catalysts (e.g., Pd, Ni) for stability, as CPME’s ether oxygen may coordinate weakly .
Methodology :
- Conduct solvent screening via Design of Experiments (DoE) to optimize yield.
- Use Karl Fischer titration to ensure anhydrous conditions, as CPME is hygroscopic .
Q. How can researchers address contradictions in toxicological data when assessing CPME for pharmaceutical applications?
Contradictions arise from differences in exposure models (e.g., in vitro vs. in vivo) and dose thresholds . For example:
- Watanabe (2013) reported low hepatotoxicity at ≤500 mg/kg/day in rats .
- Antonucci et al. (2011) noted mild irritation at high concentrations in dermal assays .
Resolution Strategy :
- Perform dose-response studies across multiple species.
- Use genotoxicity assays (e.g., Ames test) to validate safety thresholds .
Q. What methodologies are recommended for optimizing CPME-based solvent systems in multi-step syntheses?
Q. How can vapor-liquid equilibrium (VLE) data for CPME mixtures inform solvent recovery and purification processes?
VLE data for CPME + cyclopentanol mixtures (71.5–101.79 kPa) show near-ideal behavior, enabling efficient distillation. The UNIQUAC model predicts boiling points within ±1.5°C of experimental values, guiding column design .
| Pressure (kPa) | CPME Boiling Point (°C) | Cyclopentanol Boiling Point (°C) |
|---|---|---|
| 71.50 | 89.2 | 128.5 |
| 101.79 | 106.1 | 139.8 |
Q. What analytical techniques are most effective for monitoring CPME stability under radical polymerization conditions?
- GC-MS : Track solvent decomposition products (e.g., cyclopentanol).
- NMR Spectroscopy : Monitor radical intermediates (e.g., using TEMPO as a spin trap).
- DSC : Assess thermal stability during exothermic reactions .
Data Contradictions and Mitigation
- Toxicity vs. Green Claims : While CPME is marketed as "green," its flammability (GHS Category 2) necessitates hazard mitigation (e.g., explosion-proof equipment) .
- Solvent Performance : In SFC (Supercritical Fluid Chromatography), CPME’s low viscosity improves resolution but may require additives (e.g., 0.1% formic acid) to stabilize acidic analytes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
